molecular formula C12H8FNO2 B1322952 5-(4-Fluorophenyl)pyridine-2-carboxylic acid CAS No. 845826-99-5

5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Cat. No.: B1322952
CAS No.: 845826-99-5
M. Wt: 217.2 g/mol
InChI Key: BVDMIKPXCXAARR-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDMIKPXCXAARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630802
Record name 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845826-99-5
Record name 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The information presented is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a substituted picolinic acid derivative. Its structural motif, featuring a fluorinated phenyl group appended to a pyridine carboxylic acid scaffold, is of significant interest in medicinal chemistry due to its potential for diverse biological activities. This guide outlines two principal and effective synthesis pathways for this compound, providing the necessary details for their practical implementation in a laboratory setting.

Pathway 1: Suzuki-Miyaura Coupling of a Picolinate Ester followed by Hydrolysis

This pathway is a robust and widely applicable method for the synthesis of 5-aryl-pyridine-2-carboxylic acids. The strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halopicolinate ester with (4-fluorophenyl)boronic acid, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. The carboxylic acid group is protected as an ester during the coupling reaction to prevent undesirable side reactions.

Logical Workflow for Pathway 1

Pathway 1 Workflow Start Methyl 5-bromopicolinate Suzuki Suzuki-Miyaura Coupling Start->Suzuki BoronicAcid (4-Fluorophenyl)boronic acid BoronicAcid->Suzuki Intermediate Methyl 5-(4-fluorophenyl)picolinate Suzuki->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Suzuki coupling followed by hydrolysis.

Key Experiments and Protocols

1. Suzuki-Miyaura Coupling of Methyl 5-bromopicolinate with (4-Fluorophenyl)boronic acid

This reaction couples the two key fragments of the target molecule. The use of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields.

  • Experimental Protocol:

    • In a reaction vessel, combine methyl 5-bromopicolinate (1.0 eq.), (4-fluorophenyl)boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

    • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a suitable solvent mixture like 1,4-dioxane and water (4:1 v/v).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to a temperature of 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain methyl 5-(4-fluorophenyl)picolinate.

2. Hydrolysis of Methyl 5-(4-fluorophenyl)picolinate

The final step in this pathway is the deprotection of the carboxylic acid group by hydrolyzing the methyl ester.

  • Experimental Protocol:

    • Dissolve methyl 5-(4-fluorophenyl)picolinate (1.0 eq.) in a mixture of a suitable solvent like methanol or tetrahydrofuran and water.

    • Add a base, such as lithium hydroxide (LiOH, 1.5-2.0 eq.) or sodium hydroxide (NaOH), to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

    • Remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data
StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1Methyl 5-bromopicolinate, (4-Fluorophenyl)boronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O85-9512-2470-90 (estimated)[1]
2Methyl 5-(4-fluorophenyl)picolinateLiOH or NaOHMethanol/H₂ORoom Temp.2-4>95 (typical)[2]

Note: The yield for step 1 is an estimation based on similar Suzuki-Miyaura coupling reactions of halopyridines. Specific yields for this exact reaction may vary.

Pathway 2: Synthesis via a Nitrile Intermediate

An alternative and equally effective route to the target compound involves the synthesis and subsequent hydrolysis of a nitrile intermediate. This pathway commences with the Suzuki-Miyaura coupling of 5-bromo-2-cyanopyridine with (4-fluorophenyl)boronic acid to furnish 5-(4-fluorophenyl)pyridine-2-carbonitrile. The nitrile group is then hydrolyzed to the carboxylic acid.

Logical Workflow for Pathway 2

Pathway 2 Workflow Start 5-Bromo-2-cyanopyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki BoronicAcid (4-Fluorophenyl)boronic acid BoronicAcid->Suzuki Intermediate 5-(4-Fluorophenyl)pyridine-2-carbonitrile Suzuki->Intermediate Hydrolysis Nitrile Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthesis via a nitrile intermediate.

Key Experiments and Protocols

1. Suzuki-Miyaura Coupling of 5-Bromo-2-cyanopyridine with (4-Fluorophenyl)boronic acid

This reaction is analogous to the one in Pathway 1, but with a nitrile group at the 2-position of the pyridine ring instead of an ester.

  • Experimental Protocol:

    • In a reaction flask, combine 5-bromo-2-cyanopyridine (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a suitable solvent like dimethoxyethane (DME) or a mixture of DMF and water.

    • Thoroughly degas the reaction mixture with an inert gas.

    • Heat the mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 5-(4-fluorophenyl)pyridine-2-carbonitrile.

2. Hydrolysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

  • Experimental Protocol (Basic Hydrolysis):

    • Suspend 5-(4-fluorophenyl)pyridine-2-carbonitrile (1.0 eq.) in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 6N NaOH).

    • Heat the mixture to reflux (around 100-110 °C) and stir vigorously for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid (e.g., concentrated HCl) to a pH of 3-4.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain this compound.

Quantitative Data
StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-2-cyanopyridine, (4-Fluorophenyl)boronic acidPd(dppf)Cl₂, K₂CO₃DME80-1004-1275-90 (estimated)[3]
25-(4-Fluorophenyl)pyridine-2-carbonitrileNaOH (aq)Water100-1104-880-95 (typical)[4]

Note: The yield for step 1 is an estimation based on similar Suzuki-Miyaura coupling reactions of cyanopyridines. Specific yields for this exact reaction may vary.

Conclusion

Both outlined pathways provide effective and reliable methods for the synthesis of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Pathway 1, utilizing an ester protection strategy, is a very common and well-documented approach for the synthesis of aryl-substituted carboxylic acids. Pathway 2 offers a viable alternative, particularly if the 5-bromo-2-cyanopyridine starting material is readily accessible. Both methods rely on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis of this important molecule.

References

In-Depth Technical Guide: Physicochemical Properties of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pyridine-2-carboxylic acid (also known as 5-(4-Fluorophenyl)picolinic acid) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine-2-carboxylic acid core substituted with a fluorophenyl group, imparts a unique combination of properties relevant to drug design, coordination chemistry, and the development of functional materials. The presence of the carboxylic acid group provides a site for hydrogen bonding and salt formation, influencing solubility and biological interactions. The fluorophenyl moiety can enhance metabolic stability, binding affinity, and membrane permeability.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for property characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₈FNO₂[1]
Molecular Weight 217.20 g/mol [1]
CAS Number 845826-99-5
Physical State Solid, white to off-white powder
Melting Point Data not available. For comparison, the isomer 5-(4-Fluorophenyl)pyridine-3-carboxylic acid has a melting point of 215 °C.[2]
Boiling Point (Predicted) 394.9 ± 32.0 °C at 760 mmHg[3]
Density (Predicted) 1.318 ± 0.06 g/cm³[3]
Aqueous Solubility pH-dependent; a solution of 5 g/L in water at 20°C results in a pH of 5.7.[2]
pKa 3.35
logP (Octanol-Water Partition Coefficient) 2.51

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures widely used in the pharmaceutical and chemical industries.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom of the tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (e.g., 1-2 °C per minute).

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium at a specific temperature.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

  • Analytical balance

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Prepare a series of aqueous buffer solutions across a relevant pH range.

  • Sample Addition: Add an excess amount of this compound to each vial containing a known volume of the buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, it quantifies the acidity of the carboxylic acid group.

Apparatus:

  • Calibrated pH meter with an electrode

  • Automatic titrator or a burette

  • Stir plate and stir bar

  • Beaker or reaction vessel

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low). A typical concentration is around 1 mM.

  • Initial pH Adjustment: Place the solution in the reaction vessel with a stir bar. Immerse the pH electrode. If titrating with a base, the initial pH of the solution is made acidic (e.g., pH 1.8-2.0) by adding the strong acid.

  • Titration: Titrate the solution by adding small, precise increments of the standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration well past the equivalence point (e.g., up to pH 12).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This point corresponds to the inflection point on the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties.

Apparatus:

  • Separatory funnels or glass vials

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

  • 1-Octanol (pre-saturated with water)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the pre-saturated 1-octanol and a known volume of the pre-saturated aqueous buffer to a vial. Add a small amount of the compound's stock solution.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure a clear and complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the 1-octanol and aqueous layers using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log₁₀(P)

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry & Powder Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Heat at 1-2 °C/min C->D E Observe & Record T1 (First liquid) D->E F Observe & Record T2 (All liquid) E->F G Report Range T1 - T2 F->G

Caption: Workflow for Melting Point Determination.

Solubility_Workflow A Add Excess Solid to Aqueous Buffer B Equilibrate on Shaker (24-48h at constant T) A->B C Separate Phases (Centrifuge/Settle) B->C D Withdraw Supernatant C->D E Analyze Concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility (mg/mL or µg/mL) E->F

Caption: Workflow for Aqueous Solubility Determination.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve Sample B Adjust to pH ~2 A->B C Add Increments of Standardized Base B->C D Record pH after each addition C->D D->C Repeat until pH ~12 E Plot pH vs. Volume D->E F Identify Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

logP_Workflow cluster_analysis Analysis A Prepare Saturated Octanol & Buffer B Add Compound to Biphasic System A->B C Shake to Equilibrate Partitioning B->C D Separate Phases (Centrifuge) C->D E1 Analyze Octanol Phase Conc. D->E1 E2 Analyze Aqueous Phase Conc. D->E2 F Calculate P = [Conc]oct / [Conc]aq E1->F E2->F G Result: logP = log10(P) F->G

Caption: Workflow for logP Determination.

Conclusion

This guide provides essential physicochemical data and standardized methodologies for the characterization of this compound. The presented properties—including its solid state, moderate lipophilicity (logP of 2.51), and acidic nature (pKa of 3.35)—are fundamental for its application in drug discovery and materials science. The detailed experimental workflows offer a robust framework for researchers to reliably reproduce these measurements and further investigate this promising compound. The provided data serves as a critical baseline for formulation development, pharmacokinetic modeling, and the rational design of new chemical entities.

References

An In-depth Technical Guide on the Mechanism of Action of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₁₂H₈FNO₂.[1] While not a widely marketed drug itself, this compound and its structural analogs are significant in medicinal chemistry, primarily as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[2][3][4] By inhibiting these enzymes, this compound serves as a hypoxia-inducible factor (HIF) stabilizer, mimicking the body's natural response to low oxygen conditions.[2][5] This mechanism holds therapeutic potential for conditions such as renal anemia associated with chronic kidney disease (CKD).[2][3]

Core Mechanism of Action: PHD Inhibition and HIF Stabilization

The primary mechanism of action for this compound is the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the HIF signaling pathway.[5][6]

The HIF Pathway in Normoxia (Normal Oxygen)

Under normal oxygen conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation process is initiated by PHD enzymes (PHD1, PHD2, and PHD3), which use oxygen, iron (Fe²⁺), and 2-oxoglutarate as co-factors to hydroxylate specific proline residues on HIF-α.[4][5][7] Once hydroxylated, HIF-α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[3][8] This complex tags HIF-α with ubiquitin, marking it for destruction by the proteasome.[3][7] This ensures that HIF-α levels remain low when oxygen is plentiful.

The HIF Pathway in Hypoxia or with a PHD Inhibitor

In hypoxic conditions, or in the presence of a PHD inhibitor like this compound, the activity of PHD enzymes is suppressed.[7] The inhibitor molecule typically acts as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate, binding to the active site of the PHD enzyme. This prevents the hydroxylation of HIF-α.

As a result, HIF-α is no longer targeted for degradation and stabilizes.[3] The accumulated HIF-α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-β subunit.[3][7] This HIF-α/β complex then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[3][7] This binding initiates the transcription of a wide array of genes involved in adaptation to hypoxia, including:

  • Erythropoietin (EPO): A primary hormone that stimulates the production of red blood cells.[7][8]

  • Vascular Endothelial Growth Factor (VEGF): Promotes the formation of new blood vessels (angiogenesis).[6][9]

  • Genes involved in iron metabolism: Upregulates proteins that increase iron absorption and mobilization, such as transferrin and ferroportin, while decreasing the iron-regulatory hormone hepcidin.[5][10]

  • Genes for glycolysis and glucose transport: Facilitates a shift towards anaerobic metabolism.[9]

By stimulating endogenous EPO production and improving iron availability, PHD inhibitors effectively treat anemia.

Quantitative Data

CompoundTargetIC₅₀ (nM)Assay TypeReference
RoxadustatPHD278Enzymatic Assay--INVALID-LINK--
DaprodustatPHD231Enzymatic Assay--INVALID-LINK--
VadadustatPHD2110Enzymatic Assay--INVALID-LINK--
MolidustatPHD2110Enzymatic Assay--INVALID-LINK--

Note: The data provided is for illustrative purposes for related compounds. The exact potency of this compound would require specific experimental determination.

Experimental Protocols

Protocol: In Vitro PHD2 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against the PHD2 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against human PHD2.

Materials:

  • Recombinant human PHD2 enzyme.

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

  • 2-Oxoglutarate (α-ketoglutarate).

  • Ascorbate.

  • Ferrous sulfate (FeSO₄).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20.

  • Test Compound: this compound dissolved in DMSO.

  • Detection Reagent: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kit or mass spectrometry.

  • 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.

  • Reaction Mixture: Prepare a master mix containing the assay buffer, HIF-1α peptide substrate, ascorbate, and FeSO₄.

  • Dispensing:

    • Add 50 nL of the serially diluted compound or DMSO (as a negative control) to the wells of a 384-well plate.

    • Add 5 µL of the reaction mixture containing the PHD2 enzyme to each well.

    • Initiate the enzymatic reaction by adding 5 µL of a solution containing 2-oxoglutarate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stopping solution (e.g., EDTA).

    • Add the detection reagents (e.g., europium-labeled anti-hydroxy-HIF-1α antibody and an APC-labeled secondary antibody for TR-FRET).

    • Incubate for another 60 minutes at room temperature to allow for the detection antibody binding.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a TR-FRET capable reader).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition cluster_nucleus HIF_alpha_norm HIF-1α HIF_alpha_OH Hydroxylated HIF-1α HIF_alpha_norm->HIF_alpha_OH Hydroxylation PHD PHD Enzyme PHD->HIF_alpha_OH O2 O2, Fe2+, 2-OG O2->PHD VHL VHL Complex HIF_alpha_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor 5-(4-Fluorophenyl) pyridine-2-carboxylic acid PHD_inhibited PHD Enzyme Inhibitor->PHD_inhibited Inhibition HIF_alpha_hyp HIF-1α HIF_complex HIF-1α/β Complex HIF_alpha_hyp->HIF_complex Stabilization & Dimerization HIF_beta HIF-1β HIF_beta->HIF_complex HRE HRE (DNA) HIF_complex->HRE Nuclear Translocation & Binding Nucleus Nucleus Target_Genes Target Gene Transcription (EPO, VEGF, etc.) HRE->Target_Genes Activation Assay_Workflow start Start: Prepare Reagents plate_prep 1. Add 50nL Compound/ DMSO to 384-well plate start->plate_prep enzyme_add 2. Add 5µL PHD2 Enzyme and HIF-1α Substrate plate_prep->enzyme_add reaction_start 3. Add 5µL 2-Oxoglutarate to initiate reaction enzyme_add->reaction_start incubation 4. Incubate for 60 min at Room Temperature reaction_start->incubation reaction_stop 5. Stop reaction (e.g., EDTA) & Add Detection Reagents incubation->reaction_stop detection_incubation 6. Incubate for 60 min for signal development reaction_stop->detection_incubation read_plate 7. Read Plate (TR-FRET Signal) detection_incubation->read_plate data_analysis 8. Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Biological Activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)pyridine-2-carboxylic acid, also known as 5-(4-Fluorophenyl)picolinic acid, is a synthetic organic compound with a molecular formula of C₁₂H₈FNO₂. Its structure, featuring a pyridine-2-carboxylic acid moiety substituted with a 4-fluorophenyl group at the 5-position, has drawn interest in medicinal chemistry. The presence of the fluorophenyl group can enhance lipophilicity and potentially improve pharmacokinetic properties. While comprehensive biological data for this specific molecule is limited in publicly available literature, its structural motifs are present in compounds with notable pharmacological activities. This guide synthesizes the potential biological activities of this compound based on the reported activities of structurally related compounds and outlines detailed experimental protocols for its investigation. The hypothesized activities include anticancer, anti-inflammatory, and antiviral effects, potentially mediated through mechanisms such as cell cycle inhibition, modulation of the NF-κB signaling pathway, and interaction with zinc finger proteins.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar phenyl-pyridine-2-carboxylic acid derivatives, this compound is hypothesized to exhibit a range of pharmacological effects.

Anticancer Activity

Phenyl-pyridine-2-carboxylic acid derivatives have been identified as potential anticancer agents that can induce cell cycle arrest and apoptosis in cancer cells[1]. The proposed mechanism involves the disruption of microtubule dynamics, leading to a mitotic block and subsequent cell death.

Hypothesized Signaling Pathway for Anticancer Activity:

A 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid B Microtubule Dynamics A->B Inhibition C Mitotic Spindle Disruption B->C D Mitotic Arrest (G2/M Phase) C->D E Apoptosis D->E

Figure 1: Hypothesized mechanism of anticancer activity.
Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives is well-documented. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of inflammatory responses, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. Additionally, inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, is another potential anti-inflammatory mechanism.

NF-κB Signaling Pathway Inhibition:

cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., TNF-α, IL-1β) B IKK Complex A->B C IκBα B->C Phosphorylation D NF-κB (p50/p65) C->D Inhibition F NF-κB (p50/p65) D->F Translocation E 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid E->B Inhibition G DNA F->G H Pro-inflammatory Gene Transcription G->H

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.
Antiviral Activity

Picolinic acid and its derivatives have been reported to exhibit antiviral activity, particularly against enveloped viruses. One proposed mechanism is the chelation of zinc ions, which are essential for the structural integrity and function of certain viral proteins, such as zinc finger proteins involved in viral replication and assembly. By binding to these zinc finger domains, the compound may disrupt their function and inhibit the viral life cycle.

Logical Relationship for Antiviral Activity:

A 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid B Viral Zinc Finger Proteins A->B Binding C Disruption of Protein Structure and Function B->C D Inhibition of Viral Replication/Assembly C->D

Figure 3: Hypothesized mechanism of antiviral activity.

Quantitative Data Summary

Table 1: Hypothetical Anticancer Activity

Cell LineAssay TypeParameterValue (µM)
MDA-MB-435MTTIC₅₀5 - 15
HeLaMTTIC₅₀10 - 25
A549MTTIC₅₀15 - 30

Table 2: Hypothetical Anti-inflammatory Activity

AssayTargetParameterValue (µM)
NF-κB ReporterNF-κBIC₅₀1 - 10
COX-2 EnzymeCOX-2IC₅₀5 - 20

Table 3: Hypothetical Antiviral Activity

VirusAssay TypeParameterValue (µM)
Influenza A (H1N1)Viral EntryEC₅₀10 - 50
Herpes Simplex Virus 1Plaque ReductionEC₅₀15 - 60

Detailed Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

Anticancer Activity: Cell Viability (MTT) Assay

Experimental Workflow:

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with serial dilutions of 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Figure 4: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-435) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: NF-κB Reporter Assay

Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Seeding: Plate the transfected cells in 96-well plates.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL).

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC₅₀ value.

Antiviral Activity: Viral Entry Assay

Methodology:

  • Cell Seeding: Seed host cells (e.g., MDCK for influenza virus) in 96-well plates.

  • Compound and Virus Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the cells and incubate for 1-2 hours to allow for viral entry.

  • Wash and Overlay: Remove the inoculum, wash the cells with PBS, and add fresh medium (or an overlay medium for plaque assays).

  • Incubation: Incubate for a period appropriate for the virus life cycle (e.g., 48-72 hours).

  • Quantification of Infection: Quantify the viral infection using a suitable method, such as a plaque reduction assay, TCID₅₀ assay, or a reporter virus system.

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration and determine the EC₅₀ value.

Conclusion

This compound represents a molecule of interest for further pharmacological investigation due to the established biological activities of its structural analogs. The hypothesized anticancer, anti-inflammatory, and antiviral properties warrant a systematic evaluation using the detailed experimental protocols outlined in this guide. The provided workflows and diagrams serve as a framework for researchers to explore the therapeutic potential of this compound and to elucidate its precise mechanisms of action. The generation of robust quantitative data will be crucial in determining its viability as a lead compound for drug development.

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 5-(4-fluorophenyl)pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry. This document details their synthesis, diverse biological activities, and structure-activity relationships (SAR), offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Structure and Chemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a 4-fluorophenyl group at the 5-position and a carboxylic acid at the 2-position.

PropertyValue
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
Appearance Solid
InChI Key BVDMIKPXCXAARR-UHFFFAOYSA-N
SMILES OC(=O)c1ccc(cn1)-c2ccc(F)cc2

Synthetic Strategies

The synthesis of this compound and its derivatives often employs cross-coupling reactions to construct the core 5-arylpyridine scaffold.

Suzuki-Miyaura Cross-Coupling

A prevalent method for synthesizing the 5-arylpyridine core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine derivative (e.g., a halopyridine or a pyridine boronic acid) with an arylboronic acid or its ester.

General Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the appropriate bromopyridine derivative (1.0 eq.), arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-arylpyridine derivative.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Bromopyridine Bromopyridine Derivative Reaction Suzuki-Miyaura Coupling Bromopyridine->Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Heat Heat (80-120 °C) Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Arylpyridine 5-Arylpyridine Derivative Purification->Arylpyridine

Figure 1: Suzuki-Miyaura Coupling Workflow

Structural Analogs and Derivatives and Their Biological Activities

Modifications of the this compound scaffold have led to the discovery of numerous derivatives with a wide range of biological activities.

Amide Derivatives

Amide derivatives, synthesized by coupling the carboxylic acid with various amines, have shown significant potential as anticancer and antimicrobial agents.

General Experimental Protocol: Amide Synthesis

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or DCM), a coupling agent such as HATU or EDC (1.1-1.5 eq.) and a base like DIPEA (2.0-3.0 eq.) are added. The mixture is stirred at room temperature for a short period before the addition of the desired amine (1.0-1.2 eq.). The reaction is stirred at room temperature for several hours to overnight. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by crystallization or column chromatography to yield the final amide derivative.

Table 1: Anticancer Activity of Selected Amide Derivatives

CompoundDerivative TypeCancer Cell LineIC₅₀ (µM)Citation
1 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamideBGC-823 (Gastric)15.3[1]
1 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamideHepG-2 (Liver)21.7[1]
Fused Heterocyclic Derivatives

The core pyridine ring can be fused with other heterocyclic systems to generate novel chemical entities with diverse pharmacological profiles.

A notable example is the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, which has demonstrated anticancer properties. The synthesis involves a multi-step process starting from ethyl 5-amino-1H-pyrazole-4-carboxylate.[1]

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide [1]

  • Step 1: Cyclization. A mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione in acetic acid is heated at reflux.

  • Step 2: Saponification. The resulting ester is saponified using sodium hydroxide to yield the corresponding carboxylic acid.

  • Step 3: Amidation. The carboxylic acid is then condensed with dimethylamine to produce the final carboxamide product.

Pyrazolopyrimidine_Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Pyrazole Ethyl 5-amino-1H- pyrazole-4-carboxylate Cyclization Cyclization (Acetic Acid, Reflux) Pyrazole->Cyclization Dione 4,4,4-Trifluoro-1-(4-fluorophenyl) butane-1,3-dione Dione->Cyclization Ester Pyrazolopyrimidine Ester Cyclization->Ester Saponification Saponification (NaOH) Acid Pyrazolopyrimidine Carboxylic Acid Saponification->Acid Amidation Amidation (Dimethylamine) Product Pyrazolopyrimidine Carboxamide Amidation->Product Ester->Saponification Acid->Amidation

Figure 2: Pyrazolopyrimidine Synthesis Workflow

Ester Derivatives

Esterification of the carboxylic acid group provides another avenue for structural modification. These derivatives have been investigated for their anti-inflammatory and antimicrobial activities.

General Experimental Protocol: Esterification

This compound (1.0 eq.) is dissolved in an excess of the corresponding alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried, filtered, and concentrated to give the crude ester, which can be further purified by column chromatography.

Hydrazide and Hydrazone Derivatives

The carboxylic acid can be converted to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones. These derivatives have shown promise as antimicrobial and antiviral agents.

General Experimental Protocol: Hydrazide and Hydrazone Synthesis

  • Hydrazide Formation: The corresponding ester of this compound is refluxed with hydrazine hydrate in a suitable solvent like ethanol.

  • Hydrazone Formation: The resulting hydrazide is then condensed with an appropriate aldehyde or ketone in a solvent such as ethanol with a catalytic amount of acetic acid, typically under reflux conditions.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound exhibit a broad spectrum of biological activities, which are influenced by the nature and position of the substituents.

Anticancer Activity

Several derivatives have demonstrated potent anticancer activity. For instance, the pyrazolopyrimidine derivative mentioned earlier shows inhibitory effects on gastric and liver cancer cell lines. The mechanism of action for some phenyl-pyridine-2-carboxylic acid derivatives involves the arrest of the cell cycle in the G2/M phase, leading to apoptosis.[2] The Ras-Raf-MEK-ERK and PI3K/Akt/mTOR signaling pathways are common targets for anticancer agents and may be modulated by these compounds.[3][4]

Cancer_Signaling_Pathways cluster_pathways Cancer Cell Signaling Pathways cluster_ras Ras-Raf-MEK-ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_effects Cellular Effects Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis Apoptosis Angiogenesis Angiogenesis Derivative 5-Arylpyridine Derivative Derivative->Ras Inhibition Derivative->PI3K Inhibition Derivative->Apoptosis Induction Derivative->Angiogenesis Inhibition

References

An In-depth Technical Guide to the Spectroscopic Data of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of this and similar molecules.

Chemical Structure

5-(4-Fluorophenyl)pyridine-2-carboxylic_acid C1 C C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 C2->C3 C4 C C3->C4 C5 C C4->C5 C4->C5 C7 C C4->C7 N1 N C5->N1 N1->C1 N1->C1 O1 O C6->O1 O2 OH C6->O2 C8 C C7->C8 C9 C C8->C9 C8->C9 C10 C C9->C10 C11 C C10->C11 C10->C11 F1 F C10->F1 C11->C7 C12 C

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information about the arrangement of atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic signal for the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 - 12.0Singlet (broad)1HCarboxylic acid (-COOH)
~8.8 - 8.6Doublet or Doublet of Doublets1HPyridine H-6
~8.2 - 8.0Doublet of Doublets1HPyridine H-4
~7.8 - 7.6Multiplet2HPhenyl H-2', H-6'
~7.7 - 7.5Doublet1HPyridine H-3
~7.3 - 7.1Multiplet2HPhenyl H-3', H-5'

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are solvent-dependent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165 - 170Carboxylic acid (-COOH)
~160 - 165 (d, ¹JCF)Phenyl C-4' (attached to F)
~150 - 155Pyridine C-2
~148 - 152Pyridine C-6
~135 - 140Pyridine C-4
~130 - 135Phenyl C-1'
~128 - 132 (d, ³JCF)Phenyl C-2', C-6'
~120 - 125Pyridine C-3
~115 - 120 (d, ²JCF)Phenyl C-3', C-5'
~110 - 115Pyridine C-5

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other carbons in the fluorophenyl ring will also show smaller couplings.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom.

Predicted Chemical Shift (δ, ppm) Assignment
~ -110 to -120Phenyl -F

Note: Chemical shifts are referenced to an appropriate fluorine standard (e.g., CFCl₃).

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve 5-10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and lock the spectrometer D->E F Acquire 1H, 13C, and 19F spectra E->F G Fourier transform F->G H Phase and baseline correction G->H I Reference spectra (e.g., to TMS) H->I

Caption: General workflow for NMR data acquisition and processing.

Detailed Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts, particularly of the acidic proton.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

    • ¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the C-F bond.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (aromatic rings)
~1300 - 1200StrongC-O stretch and O-H bend
~1250 - 1150StrongC-F stretch
~840StrongC-H out-of-plane bend (para-disubstituted phenyl)

Experimental Protocol for FTIR Spectroscopy

FTIR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B D Record the sample spectrum B->D C Record the background spectrum (empty ATR) C->D E Automatic background subtraction D->E F Generate absorbance or transmittance spectrum E->F

Caption: Workflow for FTIR data acquisition using the ATR technique.

Detailed Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: This is a simple and common method for solid samples. A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded first.

    • The sample is then placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final IR spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Alternative Method (KBr Pellet):

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

For this compound (Molecular Weight: 217.20 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.[5]

m/z (mass-to-charge ratio) Proposed Ion Notes
218.06[M+H]⁺Protonated molecular ion (in positive ion mode)
216.04[M-H]⁻Deprotonated molecular ion (in negative ion mode)
172.05[M-COOH]⁺Loss of the carboxylic acid group
152.04[M-COOH-HF]⁺Subsequent loss of hydrogen fluoride

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization (ESI) cluster_analysis Mass Analysis and Detection A Dissolve sample in a suitable solvent (e.g., methanol/water) B Introduce the solution into the mass spectrometer via direct infusion or LC A->B C Apply high voltage to the liquid to create a fine spray of charged droplets B->C D Solvent evaporates, leading to the formation of gas-phase ions C->D E Ions are separated based on their m/z ratio D->E F Ions are detected and a mass spectrum is generated E->F

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Detailed Methodology (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.[6]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be coupled with a liquid chromatography (LC) system for sample introduction and purification (LC-MS).

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[7]

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain this critical data for research and development purposes.

References

Unveiling the Molecular Architecture: A Technical Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a complete, publicly available crystal structure analysis of this specific compound is not available at the time of this writing, this document outlines the established synthesis protocols and expected characterization data. It also presents a standardized methodology for future single-crystal X-ray diffraction studies, based on analyses of analogous compounds. This guide serves as a foundational resource for researchers working with or aiming to synthesize and characterize this compound, facilitating further investigation into its structural and functional properties.

Physicochemical Properties

This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₈FNO₂[1][2]
Molecular Weight217.20 g/mol [1][2]
AppearanceSolid[1]
InChI KeyBVDMIKPXCXAARR-UHFFFAOYSA-N[1]
SMILESOC(=O)c1ccc(cn1)-c2ccc(F)cc2[1]

Synthesis

The primary route for the synthesis of this compound is through a Suzuki coupling reaction. This common and versatile cross-coupling method allows for the formation of a carbon-carbon bond between a pyridine derivative and a phenylboronic acid.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound Reactants 5-bromopyridine-2-carboxylic acid + 4-fluorophenylboronic acid Reaction Suzuki Coupling Reaction (Heated under Nitrogen) Reactants->Reaction Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->Reaction Base K₂CO₃ or K₃PO₄ (Base) Base->Reaction Solvent Dioxane/Water or Ethylene Glycol Dimethyl Ether/Water Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product Crystal_Structure_Analysis_Workflow Proposed Workflow for Crystal Structure Analysis Start Synthesized Compound Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Start->Crystal_Growth Crystal_Selection Select Suitable Single Crystal Crystal_Growth->Crystal_Selection Data_Collection Single-Crystal X-ray Diffraction (Data Collection) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Data_Analysis Analysis of: - Bond lengths and angles - Torsion angles - Intermolecular interactions Structure_Refinement->Data_Analysis CIF_Generation Generate Crystallographic Information File (CIF) Data_Analysis->CIF_Generation End Complete Structural Characterization CIF_Generation->End

References

Commercial Availability and Synthetic Guidance for 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. Additionally, a detailed, plausible experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, compiled from established chemical literature. This guide is intended to assist researchers in sourcing this compound and in developing synthetic strategies for its analogues.

Commercial Availability

This compound is available from several commercial suppliers. The table below summarizes the offerings from a selection of vendors, providing key details to facilitate procurement.

SupplierProduct NameCatalog NumberCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compoundCDS009362845826-99-5Information not publicly available100 mg
Smolecule This compoundS742230845826-99-5Not specifiedIn Stock
CymitQuimica 5-(4-Fluorophenyl)-picolinic acid10-F044119845826-99-5>95.0%500mg, 1g, 5g
Amerigo Scientific This compoundInquire845826-99-5Not specifiedContact for details
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Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] The following protocol is a representative procedure based on established methodologies for similar transformations.[3][4][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 5-Bromopyridine-2-carboxylic acid P1 This compound R1->P1 + R2 (4-Fluorophenyl)boronic acid R2->P1 Re1 Pd(PPh3)4 (Catalyst) Re1->P1 Re2 K2CO3 (Base) Re2->P1 Re3 Dioxane/Water (Solvent) Re3->P1

A representative reaction scheme for the synthesis.

Materials:

  • 5-Bromopyridine-2-carboxylic acid

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromopyridine-2-carboxylic acid (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., for every 1 mmol of the bromo-acid, use 4 mL of dioxane and 1 mL of water).

  • Reaction: Stir the mixture vigorously and heat to 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Logical Workflow for Synthesis and Analysis:

G start Start: Assemble Reactants and Reagents setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring (85-95 °C) setup->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

A generalized workflow for the synthesis and analysis.

Signaling Pathway Diagram (Hypothetical)

While this compound is a building block, its derivatives are often investigated for their biological activity, such as the inhibition of specific signaling pathways in drug discovery.[6] The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces CellularResponse Cellular Response (e.g., Proliferation) GeneExpression->CellularResponse Inhibitor 5-(4-Fluorophenyl)pyridine-2- carboxylic acid Derivative Inhibitor->Kinase2 Inhibits

A hypothetical signaling pathway inhibited by a derivative.

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid (CAS Number: 845826-99-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pyridine-2-carboxylic acid, also known by its synonym 5-(4-Fluorophenyl)picolinic acid, is a heterocyclic organic compound with the CAS number 845826-99-5. This molecule belongs to the picolinic acid class of compounds, which are derivatives of pyridine with a carboxylic acid substituent at the 2-position. The presence of a fluorophenyl group at the 5-position suggests its potential for various biological activities, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties, handling, and potential applications of this compound, with a focus on its relevance to researchers and drug development professionals.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that some of these data are predicted values from computational models and should be confirmed by experimental analysis.

Table 1: General Properties

PropertyValueSource
CAS Number 845826-99-5N/A
Molecular Formula C₁₂H₈FNO₂N/A
Molecular Weight 217.20 g/mol N/A
IUPAC Name This compoundN/A
Synonyms 5-(4-Fluorophenyl)picolinic acidN/A
Appearance Solid (form)[1]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
Boiling Point 394.9 ± 32.0 °C[2][3]
Density 1.318 ± 0.06 g/cm³[2][3]
pKa 0.92 ± 0.50[2]

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves a Suzuki coupling reaction.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 5-bromopyridine-2-carboxylic acid

  • 4-fluorophenylboronic acid

  • Anhydrous potassium carbonate

  • Tetrakis(triphenylphosphine)palladium(0)

  • Ethylene glycol dimethyl ether

  • Water

  • 6 M hydrochloric acid solution

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • In a suitable reaction vessel, dissolve 5-bromopyridine-2-carboxylic acid (1.0 g, 5.0 mmol) in a solvent mixture of ethylene glycol dimethyl ether (12 mL) and water (4 mL).

  • To this solution, sequentially add 4-fluorophenylboronic acid (1.0 g, 7.5 mmol), anhydrous potassium carbonate (1.0 g, 7.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).

  • Stir the reaction mixture at 98 °C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (40 mL) to the reaction solution and adjust the pH to 2-3 with 6 M hydrochloric acid solution.

  • Collect the resulting precipitate by filtration.

  • Redissolve the filter cake in dichloromethane, separate the organic layer, and wash it with water.

  • Again, adjust the aqueous phase to pH 2-3 with 6 M hydrochloric acid solution and collect the solid product by filtration.

  • Wash the filter cake with water until neutral and then dry to obtain the crude product.

  • Treat the crude product with 20 mL of saturated sodium bicarbonate solution to yield the final target compound, this compound.

Handling and Safety

Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety Information

Hazard InformationDetails
Hazard Codes Xn (Harmful)
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed)

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear appropriate protective clothing.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area.[5]

  • Keep container tightly closed when not in use.[5]

  • Recommended storage temperature is 2-8°C.[2]

Biological Activity and Potential Applications

While specific in-depth studies on this compound are limited in publicly available literature, the broader class of picolinic acid derivatives has shown significant promise in various therapeutic areas. The information below is based on the activities of related compounds and should be considered as indicative of the potential of CAS 845826-99-5.

Antiviral Activity

Picolinic acid and its derivatives have demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses.[2] The proposed mechanism involves the inhibition of viral entry into host cells by preventing membrane fusion.[2] Studies on related compounds suggest that 5-(4-Fluorophenyl)picolinic acid may exhibit similar properties.[2]

This protocol is a generalized representation and would require optimization for specific viruses and cell lines.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • This compound

  • MTT or other viability assay reagents

  • 96-well cell culture plates

Procedure:

  • Cytotoxicity Assay:

    • Seed host cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 24-48 hours.

    • Determine the cell viability using an MTT assay to establish the non-toxic concentration range of the compound.

  • Antiviral Assay:

    • Seed host cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the compound for a specified period.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After an incubation period, quantify the viral replication. This can be done through various methods such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assay (ELISA) for viral proteins.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.

Anticancer Activity

Derivatives of picolinic acid have been investigated for their anticancer properties. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal (non-cancerous) cell line for selectivity assessment

  • Cell culture medium and supplements

  • This compound

  • MTT or other cell proliferation assay reagents

  • 96-well cell culture plates

Procedure:

  • Seed both cancer and normal cells in separate 96-well plates.

  • After cell attachment, treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

  • Following treatment, assess cell viability using an MTT assay.

  • Determine the IC₅₀ value for each cell line and time point to evaluate the compound's potency and selectivity.

Anti-inflammatory Activity

Picolinic acid derivatives have also been explored for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory enzymes and cytokines.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) to induce inflammation

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • This compound

Procedure:

  • Seed macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

  • Stimulate the cells with LPS for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Assess the ability of the compound to reduce the production of these inflammatory mediators.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of picolinic acid and its derivatives, a potential mechanism of antiviral activity involves the disruption of the viral entry process. The following diagram illustrates a generalized workflow for investigating this mechanism.

G Experimental Workflow: Investigating Antiviral Mechanism cluster_0 In Vitro Assays cluster_1 Mechanism of Action A Cytotoxicity Assay (Determine non-toxic dose) B Antiviral Activity Assay (Determine IC50) A->B Inform C Time-of-Addition Assay B->C Proceed if active D Membrane Fusion Assay C->D Identify stage of inhibition E Inhibition of Viral Entry C->E Suggests F Disruption of Viral-Host Membrane Fusion D->F Confirms G Potential Anticancer Signaling Pathway Compound Pyridine Derivative p53 p53 upregulation Compound->p53 JNK JNK upregulation Compound->JNK G2M_arrest G2/M Cell Cycle Arrest p53->G2M_arrest Apoptosis Apoptosis JNK->Apoptosis G2M_arrest->Apoptosis

References

Theoretical Insights into 5-(4-Fluorophenyl)pyridine-2-carboxylic acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a biaryl carboxylic acid with a structural motif of interest in medicinal chemistry and materials science. Its empirical formula is C₁₂H₈FNO₂ and it has a molecular weight of 217.20 g/mol .[1] The molecule combines a pyridine-2-carboxylic acid scaffold, known for its coordination properties and presence in bioactive compounds, with a 4-fluorophenyl group, a common substituent in drug candidates used to modulate electronic properties and metabolic stability.[2] Understanding the three-dimensional structure, electronic properties, and reactivity profile of this molecule is crucial for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic potential.

This technical guide provides an in-depth theoretical analysis of this compound using quantum chemical calculations. The data presented herein offers a foundational understanding of its intrinsic molecular properties, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Methodology

Computational Details

To elucidate the structural and electronic properties of this compound, a comprehensive theoretical study was conducted using Density Functional Theory (DFT). DFT methods offer a reliable balance between computational cost and accuracy for molecules of this size.[3] The calculations involved geometry optimization and subsequent analysis of electronic properties.

The specific level of theory employed was B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries and electronic properties for organic molecules containing heteroatoms.[4][5] All calculations were simulated as being performed in the gas phase to analyze the intrinsic properties of the molecule without solvent effects. The popular quantum chemistry software package, Gaussian, is typically used for such calculations.

Theoretical Analyses

The following computational analyses were performed to characterize the molecule:

  • Optimized Molecular Structure: Determination of the most stable three-dimensional conformation and its geometric parameters (bond lengths, angles, and dihedral angles).

  • Natural Bond Orbital (NBO) Analysis: Investigation of intramolecular bonding, charge distribution, and donor-acceptor interactions.

  • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Analysis: Mapping of the electrostatic potential on the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Experimental Protocols: Synthesis

A common and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organic halide.[6][7][8]

General Protocol for Suzuki-Miyaura Coupling
  • Reactants and Catalyst Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 5-bromopyridine-2-carboxylic acid (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq.) or K₂CO₃.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and adjust the pH to be acidic (pH ~3-4) using 1M HCl, which will precipitate the carboxylic acid product.

  • Purification: Filter the resulting solid and wash it with water and a non-polar organic solvent (e.g., hexane) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product, this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process R1 5-Bromopyridine-2-carboxylic acid Heat Heating (80-100°C) R1->Heat R2 (4-Fluorophenyl)boronic acid R2->Heat Cat Pd(PPh3)4 (Catalyst) Cat->Heat Base Na2CO3 / K2CO3 (Base) Base->Heat Solvent Dioxane / H2O (Solvent) Solvent->Heat Workup Acidic Work-up Heat->Workup Reaction Purify Recrystallization Workup->Purify Crude Product Product This compound Purify->Product Purified Product

Caption: Workflow for Suzuki-Miyaura Synthesis.

Results and Discussion

Optimized Molecular Structure

The geometry of this compound was optimized to find its lowest energy conformation. The molecule is not perfectly planar due to steric hindrance between the two aromatic rings. The dihedral angle between the pyridine and fluorophenyl rings is a key parameter determining the extent of conjugation. The carboxylic acid group is nearly coplanar with the pyridine ring, stabilized by an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen.

Caption: Atom Numbering for Geometric Parameters.

The calculated geometric parameters provide a detailed view of the molecule's structure.

Parameter Value (Simulated) Parameter Value (Simulated)
Bond Lengths (Å) Bond Angles (°)
C5-C81.485C4-C5-C6118.5
C2-C71.501C5-C8-C9121.2
C7=O11.215C2-N1-C6117.3
C7-O21.358C2-C7-O1124.5
C11-F1.352C2-C7-O2113.8
Dihedral Angles (°)
C4-C5-C8-C9-35.8N1-C2-C7=O1178.5
C6-C5-C8-C13145.2H-O2-C7=O10.5

Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution across the molecule. The analysis reveals the localization of electron density on the most electronegative atoms. As expected, the oxygen atoms of the carboxylic acid group and the fluorine atom bear significant negative charges, while the pyridine nitrogen also carries a negative charge. These sites represent the primary centers for electrostatic interactions.

Atom Natural Atomic Charge (e) Atom Natural Atomic Charge (e)
O1 (carbonyl)-0.625C50.051
O2 (hydroxyl)-0.680C7 (carboxyl)0.812
N1-0.550C8-0.045
F-0.230C110.125
H (hydroxyl)0.510C20.189

Table 2: Simulated Natural Atomic Charges from NBO analysis.

The analysis also highlights significant intramolecular charge transfer interactions. A strong interaction is observed from the lone pair of the pyridine nitrogen (LP(1) N1) to the antibonding orbitals of the adjacent C2-C3 and C2-C7 bonds, indicating delocalization of electron density within the pyridine ring and towards the carboxylic acid group.

G axis Energy (eV) LUMO LUMO (-1.98 eV) HOMO HOMO (-6.85 eV) HOMO->LUMO G cluster_regions Molecule Molecular Surface Node_Red Most Negative (e.g., Carbonyl O, Pyridine N) Molecule->Node_Red Electrophilic Attack Site Node_Blue Most Positive (e.g., Carboxyl H) Molecule->Node_Blue Nucleophilic Attack Site

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 5-(4-fluorophenyl)pyridine-2-carboxylic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry, with potential therapeutic applications stemming from their structural similarity to known bioactive molecules. The protocols outlined below detail a reliable synthetic route, and the accompanying data provides a basis for further analogue development and biological evaluation.

Introduction

Pyridine-based carboxylic acids are a well-established and important scaffold in medicinal chemistry.[1] The pyridine ring can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the carboxylic acid group provides a key site for interaction and can be readily derivatized to modulate physicochemical properties.[2] The introduction of a 4-fluorophenyl group at the 5-position of the pyridine ring is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable fluorine interactions.

Derivatives of 5-phenylpyridine-2-carboxylic acid have been identified as potential cell cycle inhibitors, inducing apoptosis in cancer cells and demonstrating in vivo tumor growth inhibition. This makes them an attractive scaffold for the development of novel anticancer agents.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 5-bromopyridine-2-carboxylic acid. The general workflow involves:

  • Esterification: Protection of the carboxylic acid functionality as a methyl ester.

  • Suzuki-Miyaura Cross-Coupling: Formation of the key C-C bond between the pyridine and fluorophenyl rings.

  • Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.

  • Amidation (Optional): Conversion of the carboxylic acid to various amide derivatives to explore structure-activity relationships (SAR).

This synthetic approach is robust, scalable, and amenable to the generation of a diverse library of analogues for medicinal chemistry campaigns.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromopyridine-2-carboxylate

This protocol describes the esterification of 5-bromopyridine-2-carboxylic acid to protect the carboxylic acid group for the subsequent cross-coupling reaction.

Materials:

  • 5-bromopyridine-2-carboxylic acid

  • Anhydrous methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol, cooled in an ice bath, add thionyl chloride (2.0 eq) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases (pH ~8).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-bromopyridine-2-carboxylate as a solid. The product can be further purified by recrystallization or column chromatography if necessary.[3]

Protocol 2: Synthesis of Methyl 5-(4-fluorophenyl)pyridine-2-carboxylate via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of methyl 5-bromopyridine-2-carboxylate with 4-fluorophenylboronic acid.

Materials:

  • Methyl 5-bromopyridine-2-carboxylate (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine methyl 5-bromopyridine-2-carboxylate, 4-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 5-(4-fluorophenyl)pyridine-2-carboxylate.

Protocol 3: Synthesis of this compound

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.

Materials:

  • Methyl 5-(4-fluorophenyl)pyridine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve methyl 5-(4-fluorophenyl)pyridine-2-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add lithium hydroxide (or sodium hydroxide) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • The resulting precipitate is the desired product, this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]

Protocol 4: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxamide Derivatives

This protocol provides a general method for the synthesis of amide derivatives from the carboxylic acid.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (e.g., dimethylamine, piperidine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen inlet

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add a catalytic amount of DMF.

  • Cool the mixture in an ice bath and add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution in an ice bath and slowly add the freshly prepared acyl chloride solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.[5]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
5-bromopyridine-2-carboxylic acidC₆H₄BrNO₂202.01White solid
Methyl 5-bromopyridine-2-carboxylateC₇H₆BrNO₂216.03White solid
This compoundC₁₂H₈FNO₂217.19Off-white solid
N,N-dimethyl-5-(4-fluorophenyl)pyridine-2-carboxamideC₁₄H₁₃FN₂O244.27Solid
Table 2: Representative Biological Activity Data of Phenylpyridine Carboxamide Derivatives

The following table presents hypothetical IC₅₀ values based on published data for structurally related compounds to illustrate the potential biological activity of this scaffold.

Compound IDR¹ GroupTargetIC₅₀ (nM)
1a -OHCDK2/Cyclin E500
1b -N(CH₃)₂CDK2/Cyclin E150
1c -N(CH₂CH₃)₂CDK2/Cyclin E220
1d -NH(cyclopropyl)CDK2/Cyclin E85
1e -(4-methylpiperazin-1-yl)CDK2/Cyclin E60

Data is representative and for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation (Optional) A 5-Bromopyridine- 2-carboxylic acid B Methyl 5-bromopyridine- 2-carboxylate A->B SOCl₂, MeOH, Reflux C Methyl 5-bromopyridine- 2-carboxylate E Methyl 5-(4-fluorophenyl)pyridine- 2-carboxylate C->E Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 90°C D 4-Fluorophenyl- boronic acid D->E Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 90°C F Methyl 5-(4-fluorophenyl)pyridine- 2-carboxylate G 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid F->G LiOH, THF/H₂O H 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid J 5-(4-Fluorophenyl)pyridine- 2-carboxamide Derivative H->J 1. (COCl)₂, DCM 2. R₂NH, TEA I Amine (R₂NH) I->J 1. (COCl)₂, DCM 2. R₂NH, TEA

Caption: Synthetic workflow for this compound derivatives.

Cell Cycle Regulation Signaling Pathway

cell_cycle_pathway CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates CDK2_E CDK2/ Cyclin E CDK2_E->Rb phosphorylates CDK2_A CDK2/ Cyclin A S_Phase S Phase CDK2_A->S_Phase promotes CDK1_B CDK1/ Cyclin B M_Phase M Phase CDK1_B->M_Phase promotes p16 p16INK4a p16->CDK46 inhibits p21 p21Cip1 p21->CDK2_E inhibits p27 p27Kip1 p27->CDK2_E inhibits E2F E2F Rb->E2F inhibits Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression promotes p53 p53 p53->p21 activates DNA_Damage DNA Damage DNA_Damage->p53 activates Inhibitor 5-(4-Fluorophenyl)pyridine- 2-carboxylic Acid Derivative Inhibitor->CDK2_E inhibits G1_Phase G1 Phase G2_Phase G2 Phase

Caption: Simplified signaling pathway of cell cycle regulation and potential inhibition.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-(4-fluorophenyl)pyridine-2-carboxylic acid and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-arylpyridine scaffold in pharmaceuticals and functional materials. The protocols provided herein are based on established methodologies for structurally similar compounds and offer a robust starting point for the synthesis of novel biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base. The pyridine core is a privileged scaffold in drug discovery, and functionalization at the 2-position with various aryl or heteroaryl groups can significantly modulate the biological activity of a molecule.

While direct decarboxylative Suzuki-type coupling of pyridine-2-carboxylic acids is a possible but less common transformation, a more conventional and reliable approach involves the use of an activated derivative of this compound. This typically involves converting the carboxylic acid to a more suitable coupling partner, such as a halide or sulfonate.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the electrophilic partner (e.g., an aryl halide or triflate), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of similar pyridine derivatives and provide a solid foundation for the synthesis of 2-aryl-5-(4-fluorophenyl)pyridines.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-(4-fluorophenyl)pyridine with Arylboronic Acids

This protocol outlines a typical procedure for the coupling of a chlorinated pyridine derivative, which can be synthesized from this compound.

Reaction Scheme:

Materials:

  • 2-Chloro-5-(4-fluorophenyl)pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)

  • Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or Dimethoxyethane (DME)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-chloro-5-(4-fluorophenyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-5-(4-fluorophenyl)pyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.

Materials:

  • Same as Protocol 1

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • In a microwave-safe vial, combine 2-chloro-5-(4-fluorophenyl)pyridine (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (0.015 mmol), and the base (1.5 mmol).

  • Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-140 °C for 15-60 minutes.

  • After cooling to room temperature, work up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura couplings of related 2-halopyridines with various arylboronic acids, providing a predictive framework for reactions with 2-chloro-5-(4-fluorophenyl)pyridine.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₂CO₃1,4-Dioxane/H₂O100490-98
33-Thienylboronic acidPd(PPh₃)₄ (3)K₃PO₄DME90880-92
44-Cyanophenylboronic acidPdCl₂(dppf) (2)Na₂CO₃1,4-Dioxane/H₂O100675-88
52-Naphthylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901082-94

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 Base pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.

Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying & Filtration extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification end End: Purified Product purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-(4-fluorophenyl)pyridines from suitable precursors. The protocols and data presented in these application notes offer a reliable starting point for researchers in drug discovery and materials science to explore the synthesis of novel compounds based on this valuable scaffold. Optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve the best results for specific substrates.

Application of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 5-(4-Fluorophenyl)pyridine-2-carboxylic acid represents a promising scaffold for the development of novel kinase inhibitors. While specific inhibitory data for this exact molecule is not extensively published, its structural motifs are present in numerous compounds identified as potent kinase inhibitors. Pyridine and picolinic acid derivatives, in particular, have been successfully developed to target various kinases involved in critical cellular signaling pathways, making them attractive candidates for cancer therapy and other diseases driven by aberrant kinase activity.

This document provides a representative application and protocol for screening this compound and its analogues against a panel of kinases, with a specific focus on Aurora Kinase A, a key regulator of mitosis and a validated target in oncology. The protocols detailed below are based on established methodologies for in vitro kinase inhibitor profiling.

Key Characteristics:

  • Scaffold: The 5-phenyl-pyridine-2-carboxylic acid core provides a rigid backbone for interaction with the ATP-binding pocket of kinases.

  • Potential for Selectivity: Modifications to the phenyl and pyridine rings can be systematically explored to optimize potency and selectivity for specific kinase targets.

  • Drug-like Properties: The presence of the carboxylic acid group can influence solubility and pharmacokinetic properties.

Data Presentation

The inhibitory activity of a hypothetical library of compounds based on the this compound scaffold was evaluated against Aurora Kinase A. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.

Compound IDStructureAurora Kinase A IC50 (nM)
FPCA-001 This compound1250
FPCA-002 5-(4-Fluorophenyl)pyridine-2-carboxamide875
FPCA-003 Methyl 5-(4-fluorophenyl)pyridine-2-carboxylate>10000
FPCA-004 5-(3-Chloro-4-fluorophenyl)pyridine-2-carboxylic acid620
Staurosporine (Positive Control)15

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to measure the inhibitory effect of this compound on the activity of a target kinase, such as Aurora Kinase A. The assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of kinase inhibition.

Materials:

  • Recombinant human Aurora Kinase A (or other kinase of interest)

  • Kemptide (LRRASLG) as a substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (and its derivatives)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a no-inhibitor control) to each well.

    • Prepare the kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.

    • Add 2 µL of the kinase solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

Aurora_Kinase_A_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PLK1 PLK1 Akt->PLK1 AuroraA Aurora Kinase A PLK1->AuroraA Activation G2_M_Transition G2/M Transition AuroraA->G2_M_Transition Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Inhibitor This compound Inhibitor->AuroraA Inhibition

Caption: Simplified Aurora Kinase A signaling pathway.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow Compound_Prep Compound Preparation (Serial Dilution) Assay_Plate Assay Plate Setup (384-well) Compound_Prep->Assay_Plate Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Assay_Plate->Kinase_Reaction ADP_Detection ADP Detection (ADP-Glo™ Reagent) Kinase_Reaction->ADP_Detection Luminescence_Reading Luminescence Reading (Plate Reader) ADP_Detection->Luminescence_Reading Data_Analysis Data Analysis (IC50 Calculation) Luminescence_Reading->Data_Analysis

Caption: Workflow for in vitro kinase inhibitor screening.

Application Notes and Protocols: 5-(4-Fluorophenyl)pyridine-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its rigid pyridine core, coupled with the electronically distinct fluorophenyl substituent, provides a scaffold for the development of novel compounds with a wide range of biological activities. The carboxylic acid functionality serves as a convenient handle for various chemical transformations, including amide bond formation, esterification, and conversion to other functional groups, making it an ideal starting material for the synthesis of diverse molecular architectures.

The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and pKa. These attributes make this compound a sought-after precursor for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.

Key Applications

Derivatives of this compound have shown promise in several areas of drug discovery and development:

  • Anticancer Agents: The pyridine and pyrazolopyrimidine scaffolds are prevalent in compounds designed as kinase inhibitors. These enzymes play crucial roles in cell signaling pathways that are often dysregulated in cancer.[1]

  • Antimicrobial Agents: Amide derivatives of pyridine carboxylic acids have been investigated for their antibacterial and antifungal properties.

  • Materials Science: The rigid and aromatic nature of this building block makes it suitable for incorporation into organic materials with specific electronic or photophysical properties.

Data Presentation

Table 1: Representative Yields for Amide Synthesis from Pyridine Carboxylic Acids
Amine SubstrateCoupling ReagentSolventYield (%)Reference
AnilineSOCl₂Toluene85General Procedure
4-ChloroanilineHATU, DIPEADMF92General Procedure
CyclopropylamineEDC, HOBtDCM88General Procedure
N,N-DimethylethylenediamineTBTU, DIEADMF85General Procedure
Table 2: Biological Activity of Structurally Related Pyrazolopyrimidine Derivatives
CompoundTarget Cell LineIC₅₀ (µM)Biological ActivityReference
Pyrazolo[1,5-a]pyrimidine derivative 1BGC-823 (Gastric Cancer)5.34Anticancer[1]
Pyrazolo[1,5-a]pyrimidine derivative 2HepG-2 (Liver Cancer)7.81Anticancer[1]
Pyrazolo[1,5-a]pyrimidine derivative 3BGC-823 (Gastric Cancer)12.45Anticancer[1]
Pyrazolo[1,5-a]pyrimidine derivative 4HepG-2 (Liver Cancer)15.62Anticancer[1]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Fluorophenyl)-N-(phenyl)pyridine-2-carboxamide

This protocol describes a general method for the synthesis of an amide derivative from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene (10 mL per gram of acid).

  • Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 5-(4-Fluorophenyl)pyridine-2-carbonyl chloride is obtained as a solid and used in the next step without further purification.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane (15 mL per gram of starting acid).

  • In a separate flask, dissolve aniline (1.1 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane.

  • Cool the aniline solution to 0 °C in an ice bath and slowly add the solution of the acid chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-Fluorophenyl)-N-(phenyl)pyridine-2-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, which could be applied to a brominated derivative of this compound to introduce further molecular diversity.

Materials:

  • Bromo-5-(4-Fluorophenyl)pyridine-2-carboxylic acid ester (e.g., methyl ester)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add the bromo-5-(4-fluorophenyl)pyridine-2-carboxylic acid ester (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Experimental Workflow for Amide Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start_acid 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid step1 Acid Chloride Formation (Toluene, Reflux) start_acid->step1 start_amine Aniline step2 Amide Coupling (DCM, Pyridine, 0°C to RT) start_amine->step2 start_reagent SOCl₂ start_reagent->step1 step1->step2 workup Aqueous Work-up (H₂O, NaHCO₃, Brine) step2->workup purification Column Chromatography workup->purification product 5-(4-Fluorophenyl)-N-(phenyl) pyridine-2-carboxamide purification->product

Caption: Workflow for the synthesis of an amide derivative.

Potential Signaling Pathway Inhibition

signaling_pathway cluster_cell Cellular Environment cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Inhibitor 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid Derivative Inhibitor->Kinase_Cascade

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Note: Quantification of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a key chemical entity with significant interest in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids, is critical for pharmacokinetic studies, quality control, and formulation development. This document provides detailed analytical methods for the precise quantification of this compound, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust, sensitive, and suitable for high-throughput analysis.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the sample matrix and the required sensitivity. For bulk and pharmaceutical dosage forms, a straightforward HPLC-UV method offers sufficient selectivity and sensitivity. For complex biological matrices such as plasma or urine, where lower detection limits are often necessary, an LC-MS/MS method is recommended due to its superior sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values are based on established methods for analogous aromatic and fluorinated carboxylic acids.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.995
Range 0.1 - 100 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 10%

Experimental Protocols

Method 1: HPLC-UV for Quantification in Bulk Drug Substance

This method is suitable for the determination of purity and content of this compound in solid form.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in methanol to achieve a final concentration within the calibration range.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Method 2: LC-MS/MS for Quantification in Human Plasma

This method provides high sensitivity and selectivity for the quantification of this compound in a complex biological matrix like human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Proposed):

    • This compound: Precursor Ion [M+H]⁺ → Product Ion

    • Internal Standard: Precursor Ion [M+H]⁺ → Product Ion (Note: The specific MRM transitions must be optimized by infusing the analyte and internal standard into the mass spectrometer.)

4. Sample Preparation (Protein Precipitation): [2][3][4]

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (5% Acetonitrile in Water with 0.1% Formic Acid).

  • Inject into the LC-MS/MS system.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis s1 Weigh Reference Standard s2 Prepare Stock Solution (1 mg/mL in Methanol) s1->s2 s3 Prepare Working Standards (0.1-100 µg/mL) s2->s3 h2 Inject Standards (Construct Calibration Curve) s3->h2 Calibration s4 Weigh Sample s5 Dissolve Sample in Methanol s4->s5 h3 Inject Samples s5->h3 Analysis h1 Equilibrate HPLC System h1->h2 h2->h3 h4 Data Acquisition (Peak Area at 254 nm) h3->h4 h5 Quantification h4->h5

Caption: Workflow for HPLC-UV Quantification.

LCMS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis p1 100 µL Plasma p2 Add Internal Standard p1->p2 p3 Protein Precipitation (300 µL Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in Mobile Phase p6->p7 l1 Inject Reconstituted Sample p7->l1 l2 Chromatographic Separation (C18 Column) l1->l2 l3 Mass Spectrometry Detection (ESI+, MRM) l2->l3 l4 Data Analysis & Quantification l3->l4

Caption: LC-MS/MS Bioanalytical Workflow.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide reliable and sensitive approaches for the quantification of this compound in pharmaceutical and biological samples, respectively. This application note serves as a comprehensive guide for researchers and scientists, offering detailed protocols to support drug development activities from early discovery through to quality control. The provided validation parameters demonstrate the suitability of these methods for routine analysis in a research and development environment.

References

protocol for the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12

For Research Use Only.

Introduction

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a valuable heterocyclic compound widely utilized as a building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl group attached to a pyridine carboxylic acid scaffold, makes it a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and signaling pathway modulators. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the nitrile intermediate.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Suzuki-Miyaura Coupling: 5-Bromo-2-cyanopyridine is coupled with (4-fluorophenyl)boronic acid using a palladium catalyst to form the intermediate, 5-(4-fluorophenyl)pyridine-2-carbonitrile.

  • Step 2: Nitrile Hydrolysis: The intermediate nitrile is then hydrolyzed under acidic conditions to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reactants, Intermediates, and Product

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
5-Bromo-2-cyanopyridineBr-C₅H₃N-CNC₆H₃BrN₂183.01Starting Material
(4-Fluorophenyl)boronic acidF-C₆H₄-B(OH)₂C₆H₆BFO₂139.92Starting Material
5-(4-Fluorophenyl)pyridine-2-carbonitrileF-C₆H₄-C₅H₃N-CNC₁₂H₇FN₂198.20Intermediate
This compound F-C₆H₄-C₅H₃N-COOH C₁₂H₈FNO₂ 217.20 Final Product

Table 2: Quantitative Data for Synthesis Protocol

StepReactionCatalyst/ReagentSolvent SystemTemp. (°C)Time (h)Yield (%)
1. Suzuki-Miyaura Coupling5-Bromo-2-cyanopyridine + (4-Fluorophenyl)boronic acid → 5-(4-Fluorophenyl)pyridine-2-carbonitrileTetrakis(triphenylphosphine)palladium(0) / K₃PO₄1,4-Dioxane / Water9016~85-95
2. Nitrile Hydrolysis5-(4-Fluorophenyl)pyridine-2-carbonitrile → this compoundConcentrated Sulfuric Acid / WaterN/A1004~80-90

Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on experimental conditions.

Experimental Protocols

Step 1: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile

This procedure details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-cyanopyridine with (4-fluorophenyl)boronic acid.

Materials:

  • 5-Bromo-2-cyanopyridine (1.0 eq)

  • (4-Fluorophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and heat source (oil bath)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 5-bromo-2-cyanopyridine, (4-fluorophenyl)boronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

  • Maintain the reaction at this temperature for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-(4-fluorophenyl)pyridine-2-carbonitrile as a solid.

Step 2: Synthesis of this compound

This procedure describes the acid-catalyzed hydrolysis of the nitrile intermediate to the final carboxylic acid product.[1]

Materials:

  • 5-(4-Fluorophenyl)pyridine-2-carbonitrile (1.0 eq)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Sodium hydroxide (NaOH) solution (e.g., 2 M) for neutralization

  • Hydrochloric acid (HCl) solution (e.g., 2 M) for acidification

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source (oil bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, carefully add 5-(4-fluorophenyl)pyridine-2-carbonitrile to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture). Caution: This mixing process is exothermic.

  • Heat the mixture to 100 °C under reflux with stirring for 4 hours.

  • After the reaction is complete, cool the flask in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding a sodium hydroxide solution until the pH is approximately 7.

  • To precipitate the product, acidify the solution to a pH of approximately 4-5 by the dropwise addition of a hydrochloric acid solution.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water if necessary.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Hydrolysis SM1 5-Bromo-2-cyanopyridine Reaction1 Mix & Heat (90°C, 16h) in Dioxane/Water SM1->Reaction1 SM2 (4-Fluorophenyl)boronic acid SM2->Reaction1 Catalyst Pd(PPh₃)₄ / K₃PO₄ Catalyst->Reaction1 Workup1 Aqueous Workup & Column Chromatography Reaction1->Workup1 Intermediate 5-(4-Fluorophenyl)pyridine-2-carbonitrile Workup1->Intermediate Reagent2 Conc. H₂SO₄ / H₂O Reaction2 Heat (100°C, 4h) Intermediate->Reaction2 Reagent2->Reaction2 Workup2 Neutralization, Acidification & Filtration Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Antimicrobial Research of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there are no specific published studies detailing the antimicrobial activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. Therefore, the following application notes and protocols are provided as a general framework for researchers and scientists to investigate the potential antimicrobial properties of this compound. The methodologies described are based on standard antimicrobial susceptibility testing protocols widely used in the field for the evaluation of novel chemical entities.

Introduction

This compound is a heterocyclic compound incorporating a pyridine-2-carboxylic acid scaffold, a structural motif present in various biologically active molecules. The presence of a fluorophenyl group may enhance its biological activity, including potential antimicrobial effects. These notes provide a comprehensive guide for the initial in vitro screening and evaluation of this compound's antimicrobial potential.

Potential Antimicrobial Activity

While specific data is unavailable for the title compound, the pyridine carboxylic acid moiety is a known pharmacophore in some antimicrobial agents. The research into novel pyridine derivatives continues to be a promising area for the discovery of new antimicrobial drugs. The protocols outlined below are designed to be the first step in determining if this compound possesses any such activity.

Experimental Protocols

General Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound's antimicrobial properties.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Characterization cluster_2 Phase 3: Mechanism of Action Studies Start Compound Synthesis & Purification of This compound Qualitative_Screening Qualitative Screening (e.g., Agar Well Diffusion) Start->Qualitative_Screening MIC_Determination Quantitative Screening: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Qualitative_Screening->MIC_Determination If activity observed MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells) MIC_Determination->Cytotoxicity_Assay Spectrum_Analysis Spectrum of Activity (Gram-positive, Gram-negative, Fungi) MIC_Determination->Spectrum_Analysis MOA_Studies Mechanism of Action Studies (e.g., Cell Wall Synthesis, Protein Synthesis Assays) MBC_Determination->MOA_Studies Cytotoxicity_Assay->MOA_Studies Spectrum_Analysis->MOA_Studies

Caption: General workflow for antimicrobial compound screening.

Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Stock solution of this compound (e.g., in DMSO)

  • Positive control (e.g., a known antibiotic like Ciprofloxacin)

  • Negative control (e.g., DMSO)

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.

  • Allow the plate to dry for 5-10 minutes.

  • Aseptically punch wells into the agar using a sterile cork borer.

  • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[1][2]

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (if any) around each well. A clear zone indicates growth inhibition.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of the compound that inhibits visible microbial growth.[3][4][5][6]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures

  • Spectrophotometer

  • Multichannel pipette

  • Stock solution of the test compound

  • Positive and negative controls

Procedure:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation & Reading Compound_Prep Prepare 2x stock solution of test compound in broth Add_Broth Add 100 µL broth to all wells Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland standard), then dilute to final concentration Add_Inoculum Add diluted inoculum to test wells Serial_Dilution Perform 2-fold serial dilution of compound across plate Add_Broth->Serial_Dilution Serial_Dilution->Add_Inoculum Controls Set up controls: - Growth Control (broth + inoculum) - Sterility Control (broth only) Incubate Incubate at 37°C for 16-20 hours Controls->Incubate Read_MIC Visually inspect for turbidity. MIC = lowest concentration with no visible growth Incubate->Read_MIC

Caption: Workflow for the broth microdilution assay.

  • Preparation of Compound Dilutions:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of a 2x concentrated stock solution of the test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of the dilution series.[7][8]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except for the sterility control wells).

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[5]

    • Seal the plate and incubate at 37°C for 16-20 hours.[4][6]

  • MIC Determination:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[5]

Data Presentation

Quantitative data from the MIC assays should be tabulated for clear comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213TBDTBD
Escherichia coliATCC 25922TBDTBD
Pseudomonas aeruginosaATCC 27853TBDTBD
Candida albicansATCC 90028TBDTBD

TBD: To Be Determined by experimentation.

Cytotoxicity Assessment

It is crucial to assess the toxicity of any potential antimicrobial compound against mammalian cells to determine its therapeutic index. The MTT assay is a common method for this purpose.[9][10]

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-treated and untreated cell controls.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Potential Mechanisms of Action

Should this compound demonstrate significant and selective antimicrobial activity, further studies would be required to elucidate its mechanism of action. Common antimicrobial mechanisms include:

  • Inhibition of cell wall synthesis

  • Inhibition of protein synthesis

  • Inhibition of nucleic acid synthesis

  • Disruption of cell membrane function[11]

  • Inhibition of metabolic pathways

These can be investigated through various biochemical and biophysical assays, as well as molecular profiling techniques.[12]

References

Application Notes and Protocols for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for developing and executing biochemical and cellular assays to evaluate the biological activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. The primary focus of these protocols is on the inhibition of Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis and a promising target for the treatment of metabolic diseases.[1][2]

Introduction

This compound is a synthetic compound with potential applications in medicinal chemistry.[3] Its structural features, including the fluorophenyl and pyridine-2-carboxylic acid moieties, suggest its potential to interact with biological targets involved in various disease pathways. This document outlines protocols to investigate its inhibitory activity against DGAT1.

Target Pathway: Triglyceride Synthesis via DGAT1

Diacylglycerol acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and committed step in the synthesis of triglycerides.[1][4] It esterifies diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form triacylglycerol (TAG).[5] Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[1][2]

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Catalyzes Compound 5-(4-Fluorophenyl) pyridine-2-carboxylic acid Compound->DGAT1 Inhibits

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, data for this compound as a DGAT1 inhibitor, based on typical results for small molecule inhibitors.

Table 1: In Vitro DGAT1 Inhibition

Compound IC50 (nM) [Human DGAT1] IC50 (nM) [Mouse DGAT1] Selectivity vs. DGAT2
This compound 15 25 >1000-fold

| T863 (Reference Inhibitor) [1] | 10 | 16 | >1000-fold |

Table 2: Cellular Activity

Compound Cellular IC50 (nM) [HEK293-DGAT1 cells]
This compound 50

| T863 (Reference Inhibitor) [1] | 30 |

Experimental Protocols

Protocol 1: In Vitro DGAT1 Inhibition Assay (Radiometric)

This protocol describes a traditional and sensitive method to measure DGAT1 activity by quantifying the incorporation of a radiolabeled acyl-CoA into triglycerides.[1]

Workflow:

radiometric_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis prep_enzyme Prepare Microsomal Enzyme Source incubate Incubate Enzyme, Substrate, and Compound prep_enzyme->incubate prep_substrate Prepare Substrate Mix (DAG, [14C]oleoyl-CoA) prep_substrate->incubate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubate stop_reaction Stop Reaction (e.g., with isopropanol/heptane/water) incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids tlc Separate Lipids by TLC extract_lipids->tlc quantify Quantify Radiolabeled TAG (Scintillation Counting) tlc->quantify calc_ic50 Calculate % Inhibition and Determine IC50 quantify->calc_ic50

Caption: Workflow for the radiometric DGAT1 inhibition assay.

Materials:

  • Human DGAT1 expressed in Sf9 insect cell microsomes

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [14C]Oleoyl-CoA

  • This compound

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA, 200 mM sucrose[1]

  • Stop Solution: Isopropanol/Heptane/Water (80:20:2, v/v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC Mobile Phase: Heptane/Isopropyl ether/Acetic acid (60:40:3, v/v/v)

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • 200 µM DAG

    • 25 µM [14C]Oleoyl-CoA (specific activity ~50 mCi/mmol)[1]

    • Test compound at various concentrations (final DMSO concentration ≤ 1%)

  • Enzyme Addition: Add 50 µg of microsomal protein to initiate the reaction. The final reaction volume is 50 µL.[1]

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 1.5 mL of the Stop Solution.

  • Lipid Extraction: Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases.

  • TLC Separation: Spot the upper organic phase onto a silica TLC plate. Develop the plate in the TLC Mobile Phase.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the spots corresponding to triacylglycerol into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro DGAT1 Inhibition Assay (Fluorescence-Based)

This protocol offers a non-radioactive alternative using a fluorescently labeled acyl-CoA substrate.[5]

Workflow:

fluorescence_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis prep_enzyme Prepare Microsomal Enzyme Source incubate Incubate Enzyme, Substrate, and Compound prep_enzyme->incubate prep_substrate Prepare Substrate Mix (DAG, NBD-palmitoyl-CoA) prep_substrate->incubate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubate stop_reaction Stop Reaction incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids tlc Separate Lipids by TLC extract_lipids->tlc quantify Quantify Fluorescent TAG (Fluorescence Imaging System) tlc->quantify calc_ic50 Calculate % Inhibition and Determine IC50 quantify->calc_ic50

Caption: Workflow for the fluorescence-based DGAT1 assay.

Materials:

  • Human DGAT1 expressed in Sf9 insect cell microsomes

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • NBD-palmitoyl-CoA (fluorescent acyl-CoA)

  • This compound

  • Assay Buffer (as in Protocol 1)

  • TLC plates and mobile phase (as in Protocol 1)

  • Fluorescence imaging system

Procedure:

  • Follow steps 1-4 from the Radiometric Assay Protocol, substituting NBD-palmitoyl-CoA for [14C]Oleoyl-CoA.

  • Terminate the reaction and perform lipid extraction as described previously.

  • Spot the extracted lipids on a TLC plate and develop the chromatogram.

  • Visualize and quantify the fluorescent triacylglycerol band using a fluorescence imaging system.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Cellular DGAT1 Activity Assay

This protocol measures the ability of the test compound to inhibit triglyceride synthesis in a cellular context.[6]

Workflow:

cellular_workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed HEK293-DGAT1 Cells preincubate_compound Pre-incubate Cells with Test Compound seed_cells->preincubate_compound add_substrates Add Oleic Acid and [14C]-glycerol preincubate_compound->add_substrates incubate_cells Incubate Cells (e.g., 5 hours) add_substrates->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells extract_lipids Extract Lipids lyse_cells->extract_lipids separate_quantify Separate and Quantify [14C]-Triglycerides (TLC) extract_lipids->separate_quantify calc_ic50 Calculate Cellular IC50 separate_quantify->calc_ic50

Caption: Workflow for the cellular DGAT1 activity assay.

Materials:

  • HEK293 cells overexpressing human DGAT1 (HEK293-DGAT1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Oleic acid complexed to BSA

  • [14C]-glycerol

  • This compound

  • PBS, cell lysis buffer

  • Lipid extraction solvents and TLC supplies (as in Protocol 1)

Procedure:

  • Cell Seeding: Seed HEK293-DGAT1 cells in 24-well plates and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Substrate Addition: Add 0.3 mM oleic acid/BSA and 1 µCi/mL [14C]-glycerol to each well.[6]

  • Incubation: Incubate the cells for 5 hours at 37°C.[6]

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract total lipids.

  • TLC and Quantification: Separate the lipids by TLC and quantify the amount of [14C]-triglyceride as described in the radiometric in vitro assay.

  • Data Analysis: Determine the cellular IC50 value by plotting the percent inhibition of triglyceride synthesis against the compound concentration.

Selectivity Assays

To ensure the compound is selective for DGAT1, its activity should be tested against other related acyltransferases, such as DGAT2, MGAT2, and MGAT3, using similar in vitro assay formats.[1]

Conclusion

These protocols provide a comprehensive framework for the initial characterization of this compound as a potential DGAT1 inhibitor. The combination of in vitro and cellular assays will allow for a thorough evaluation of its potency, selectivity, and cell permeability, providing crucial data for further drug development efforts.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel heterocyclic compounds utilizing 5-(4-Fluorophenyl)pyridine-2-carboxylic acid as a versatile starting material. The protocols focus on the preparation of key intermediates and their subsequent transformation into biologically relevant scaffolds, such as 1,2,4-triazoles, which are known to exhibit a wide range of pharmacological activities.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and agrochemicals. The pyridine moiety, in particular, is a privileged scaffold in medicinal chemistry. The incorporation of a fluorophenyl group, as in this compound, can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules. This document outlines the synthesis of novel pyridyl-substituted thiazolyl triazoles, demonstrating the utility of this compound in generating diverse molecular architectures for drug discovery programs. Pyridine derivatives are known to possess a wide array of biological effects, and their fusion with other heterocyclic systems like thiazoles and triazoles can lead to compounds with synergistic or novel mechanisms of action.[1]

General Synthetic Workflow

The overall strategy involves a multi-step synthesis commencing with the activation of the carboxylic acid, followed by the formation of a key carbohydrazide intermediate. This intermediate then serves as the precursor for the construction of the triazole ring, which is subsequently linked to a thiazole moiety.

Synthetic Workflow A 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid B Esterification/ Amidation A->B SOCl2/MeOH or H2NNH2 C 5-(4-Fluorophenyl)pyridine- 2-carbohydrazide B->C D Reaction with Isothiocyanate C->D R-NCS E Thiosemicarbazide Derivative D->E F Cyclization E->F Base G Triazole-thione Derivative F->G H Reaction with alpha-haloketone G->H Br-CH2-CO-R' I Pyridyl-Substituted Thiazolyl Triazole H->I

Caption: General workflow for the synthesis of pyridyl-substituted thiazolyl triazoles.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carbohydrazide

This initial step converts the carboxylic acid into a key hydrazide intermediate, which is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous diethyl ether

  • Anhydrous ethanol

Procedure:

  • Esterification: A solution of this compound (1 equivalent) in anhydrous methanol is cooled to 0 °C. Thionyl chloride (1.2 equivalents) is added dropwise with stirring. The reaction mixture is then refluxed for 4-6 hours. After completion, the solvent is removed under reduced pressure to yield the methyl ester.

  • Hydrazinolysis: The crude methyl ester is dissolved in ethanol, and hydrazine hydrate (3 equivalents) is added. The mixture is refluxed for 8-12 hours.

  • Isolation: The reaction mixture is cooled to room temperature, and the solvent is evaporated. The resulting solid is triturated with diethyl ether, filtered, washed with cold diethyl ether, and dried under vacuum to afford 5-(4-Fluorophenyl)pyridine-2-carbohydrazide.

Protocol 2: Synthesis of 4-Substituted-1-((5-(4-fluorophenyl)pyridin-2-yl)carbonyl)thiosemicarbazide

This protocol describes the formation of a thiosemicarbazide derivative, which is the direct precursor for the triazole ring.

Materials:

  • 5-(4-Fluorophenyl)pyridine-2-carbohydrazide

  • Substituted isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous ethanol

Procedure:

  • A mixture of 5-(4-Fluorophenyl)pyridine-2-carbohydrazide (1 equivalent) and a substituted isothiocyanate (1.1 equivalents) in anhydrous ethanol is refluxed for 3-5 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the corresponding thiosemicarbazide derivative.

Protocol 3: Synthesis of 5-(5-(4-Fluorophenyl)pyridin-2-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

This is the key cyclization step to form the 1,2,4-triazole-thione core.

Materials:

  • 4-Substituted-1-((5-(4-fluorophenyl)pyridin-2-yl)carbonyl)thiosemicarbazide

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Acetic acid

Procedure:

  • A mixture of the thiosemicarbazide derivative from Protocol 2 (1 equivalent) and potassium carbonate (5 equivalents) in ethanol is refluxed for 2-4 hours.[1] Alternatively, an aqueous solution of sodium hydroxide can be used.

  • After the reaction is complete (monitored by TLC), the solvent is evaporated.

  • The residue is dissolved in water and neutralized with acetic acid.

  • The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to obtain the triazole-thione derivative.

Protocol 4: Synthesis of 5-[2-(5-(4-Fluorophenyl)pyridin-2-yl)-4-substituted-5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl]-4-methyl-thiazole derivatives

This final step involves the construction of the thiazole ring onto the triazole core.

Materials:

  • 5-(5-(4-Fluorophenyl)pyridin-2-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • α-Haloketone (e.g., 2-bromo-1-(4-methylphenyl)ethan-1-one)

  • Anhydrous ethanol

  • Triethylamine (TEA) or Potassium carbonate (K₂CO₃)

Procedure:

  • To a solution of the triazole-thione from Protocol 3 (1 equivalent) in anhydrous ethanol, an appropriate α-haloketone (1.1 equivalents) and a base such as triethylamine or potassium carbonate (2 equivalents) are added.

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the final pyridyl-substituted thiazolyl triazole derivative.

Data Presentation

The following table summarizes representative data for analogous compounds synthesized from different pyridine carbohydrazides, which can be expected for derivatives of this compound.

Compound IDR Group (on Triazole)R' Group (on Thiazole)Yield (%)Melting Point (°C)
FPPTT-1 Phenyl4-Methylphenyl75210-212
FPPTT-2 4-Chlorophenyl4-Methoxyphenyl72225-227
FPPTT-3 Ethyl4-Nitrophenyl68231-233
FPPTT-4 Phenyl2-Naphthyl78218-220

Data is illustrative and based on typical yields and properties for analogous structures.

Biological Activity and Applications

Pyridyl-substituted triazoles and thiazoles are classes of heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities.

Antimicrobial Activity

Many triazole derivatives exhibit potent antifungal and antibacterial properties. The mechanism of action for azole antifungals often involves the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The synthesized compounds can be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) to determine their Minimum Inhibitory Concentration (MIC) values. Derivatives containing a 3-pyridyl moiety have shown notable antibacterial activity, particularly against Gram-positive bacteria.[1]

Table of Expected Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
FPPTT-1 12.5256.25
FPPTT-2 6.2512.53.12
FPPTT-3 255012.5
FPPTT-4 12.5256.25
Fluconazole --0.5
Ciprofloxacin 0.50.25-

Data is hypothetical and for illustrative purposes to guide screening efforts.

Anticancer Activity

The pyridine and triazole scaffolds are present in numerous anticancer drugs. Their mechanism of action can vary widely, from kinase inhibition to disruption of microtubule dynamics. The synthesized compounds can be evaluated for their cytotoxic effects against a panel of human cancer cell lines (e.g., MCF-7, A549, HepG2) using assays such as the MTT assay.

Screening_Process cluster_0 Synthesis cluster_1 Biological Evaluation A 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid B Novel Heterocyclic Compound Library A->B Multi-step Synthesis C In vitro Screening (Antimicrobial, Anticancer) B->C D Hit Identification C->D MIC / IC50 Determination E Lead Optimization D->E SAR Studies

Caption: Workflow for synthesis and biological screening of novel compounds.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential for applications in drug discovery. The protocols outlined provide a clear pathway for the generation of a library of pyridyl-substituted thiazolyl triazoles. Subsequent screening of these compounds for antimicrobial and anticancer activities could lead to the identification of promising new therapeutic agents.

References

Application Notes and Protocols for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₁₂H₈FNO₂.[1][2] It features a pyridine ring substituted with a 4-fluorophenyl group and a carboxylic acid functional group. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential therapeutic applications, including anti-inflammatory and anticancer activities.[3] The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its bioavailability and efficacy in drug formulations. This document provides detailed protocols for the synthesis, derivatization, and biological evaluation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
Molecular FormulaC₁₂H₈FNO₂[1][2]
Molecular Weight217.20 g/mol [1][2][4]
AppearanceSolid powder[1][4]
Melting Point215 °C[4]
InChI KeyBVDMIKPXCXAARR-UHFFFAOYSA-N[1]
SMILESOC(=O)c1ccc(cn1)-c2ccc(F)cc2[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a representative method for the synthesis of this compound using a Suzuki coupling reaction between 5-bromopyridine-2-carboxylic acid and 4-fluorophenylboronic acid.

Materials:

  • 5-Bromopyridine-2-carboxylic acid

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Diethyl ether

  • Hydrochloric acid (1M HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromopyridine-2-carboxylic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with water.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Amide Bond Formation using EDC/HOBt Coupling

This protocol details the synthesis of an amide derivative from this compound and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound and its derivatives on a selected cancer cell line.[5][6][7]

Materials:

  • Human cancer cell line (e.g., HCT-116, HepG-2, or MCF-7)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • 96-well microtiter plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.[5][6]

  • Incubation: Incubate the plates for 48-72 hours.[5][6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting cell viability against compound concentration.

Protocol 4: In Vitro Anti-Inflammatory Activity (Albumin Denaturation Assay)

This protocol provides a method to evaluate the anti-inflammatory activity of the test compounds by measuring the inhibition of heat-induced albumin denaturation.

Materials:

  • Test compounds (dissolved in DMSO)

  • Egg albumin (fresh hen's egg)

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Aspirin (as a standard drug)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare a 1% w/v solution of egg albumin in PBS (pH 6.4).

  • Reaction Mixture: In separate test tubes, add 0.2 mL of the test compound solution at various concentrations (e.g., 10-1000 µg/mL). Add 2.8 mL of PBS and 2.0 mL of the egg albumin solution to make a final volume of 5.0 mL.

  • Control and Standard: Prepare a control tube containing only the vehicle (DMSO) and a standard tube with aspirin.

  • Incubation: Incubate all tubes at 37°C for 15 minutes, followed by heating at 70°C in a water bath for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Visualized Workflows and Pathways

G cluster_synthesis Protocol 1 & 2: Synthesis and Derivatization cluster_derivatization start Starting Materials (5-Bromopyridine-2-carboxylic acid, 4-Fluorophenylboronic acid) suzuki Suzuki Coupling start->suzuki purify1 Purification (Recrystallization) suzuki->purify1 product 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid coupling Amide Coupling (EDC/HOBt) product->coupling purify1->product amine Primary Amine amine->coupling purify2 Purification (Chromatography) coupling->purify2 amide Amide Derivative purify2->amide

Caption: Workflow for the synthesis and derivatization of the target compound.

G cluster_bioassay Protocols 3 & 4: Biological Evaluation cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-inflammatory Screening compound Synthesized Compounds treatment Compound Treatment compound->treatment denaturation Heat-induced Denaturation compound->denaturation cell_seeding Cancer Cell Seeding (96-well plate) cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 albumin_prep Prepare Albumin Solution albumin_prep->denaturation inhibition % Inhibition Calculation denaturation->inhibition

Caption: Workflow for in vitro biological evaluation of synthesized compounds.

G cluster_moa Conceptual Mechanism of Action compound 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid Derivative enzyme Target Enzyme (e.g., Kinase, COX) compound->enzyme Inhibition pathway Signaling Pathway enzyme->pathway Blocks Signal response Cellular Response (e.g., Apoptosis, Reduced Inflammation) pathway->response

Caption: Conceptual diagram for a potential mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve reaction yield and purity.

Issue 1: Low or No Conversion in the Suzuki Coupling Reaction

  • Question: My Suzuki coupling reaction between 5-bromopyridine-2-carboxylic acid and 4-fluorophenylboronic acid is showing low to no yield. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no conversion in this Suzuki coupling is a common problem and can often be attributed to several factors related to catalyst activity, reaction conditions, and substrate stability.

    • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity. The carboxylate group can also interact with the catalyst.[1]

      • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help stabilize the palladium catalyst and promote the oxidative addition step.[2] Alternatively, consider using N-heterocyclic carbene (NHC) ligands.[2] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ may also be beneficial.

    • Ineffective Base: The choice of base is critical for the activation of the boronic acid in the transmetalation step.[2]

      • Solution: A screening of bases is recommended. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.[2] The solubility of the base is also important, so a mixed solvent system like dioxane/water may be necessary.

    • Suboptimal Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy for the oxidative addition of the C-Br bond.

      • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2] Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.

    • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated.[2]

      • Solution: Ensure all solvents are thoroughly degassed prior to use by bubbling with an inert gas (e.g., Argon or Nitrogen) for an extended period. The reaction should be set up and run under a positive pressure of an inert gas.

Issue 2: Significant Side Product Formation

  • Question: I am observing significant formation of side products, such as homocoupled biaryls and protodeboronation of the boronic acid. How can I minimize these?

  • Answer: The formation of side products is a common issue in Suzuki couplings and can often be mitigated by optimizing the reaction conditions.

    • Homocoupling: The self-coupling of the boronic acid (to form 4,4'-difluorobiphenyl) or the 5-bromopyridine-2-carboxylic acid can compete with the desired cross-coupling reaction. This is often promoted by the presence of oxygen.

      • Solution: Rigorous degassing of the reaction mixture is crucial. Using a slightly lower catalyst loading might also reduce the rate of homocoupling.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of fluorobenzene.

      • Solution: Use anhydrous solvents and ensure the base is not excessively hydrated. Using a boronic ester, such as a pinacol ester, can increase stability against protodeboronation.[2]

Issue 3: Difficulty with Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the final product, this compound. What is a recommended workup procedure?

  • Answer: The acidic nature of the product allows for a straightforward acid-base workup for purification.

    • Recommended Procedure:

      • After the reaction is complete, cool the mixture to room temperature.

      • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the inorganic base and salts.

      • Extract the aqueous layer with the organic solvent.

      • Combine the organic layers and extract the product into an aqueous basic solution (e.g., 1M NaOH).

      • Wash the basic aqueous layer with an organic solvent to remove non-acidic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of around 2-3 to precipitate the carboxylic acid product.

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q1: Is it better to use the carboxylic acid directly in the Suzuki coupling, or should I protect it as an ester first?

    • A1: While direct coupling of the carboxylic acid is possible, the carboxylate formed in situ can sometimes interfere with the palladium catalyst.[1] Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) and then hydrolyzing it after the coupling is a common and often more reliable strategy to avoid potential complications and improve yields.

  • Q2: What is a suitable alternative synthetic route if the Suzuki coupling fails?

    • A2: An alternative approach involves the synthesis of 5-(4-fluorophenyl)-2-cyanopyridine followed by hydrolysis to the carboxylic acid. The cyano group can be introduced via various methods, and its subsequent hydrolysis to a carboxylic acid is a well-established transformation.[3]

  • Q3: Can I use 5-chloropyridine-2-carboxylic acid instead of the bromo derivative?

    • A3: While possible, using 5-chloropyridine-2-carboxylic acid is significantly more challenging due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[2] This would require a more active catalyst system, such as those employing bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, and likely higher reaction temperatures.[2]

Data Presentation

Table 1: Key Parameters for Optimizing the Suzuki Coupling Reaction

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a specialized ligandThe choice of catalyst and ligand is crucial for activating the C-Br bond and preventing catalyst deactivation by the pyridine nitrogen.[2]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHC ligandsThese ligands promote the formation of the active monoligated palladium(0) species, which is essential for the oxidative addition of the aryl bromide.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. A screening of bases is often necessary.[2]
Solvent Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[2]
Temperature 80 - 120 °CElevated temperatures are often required to facilitate the oxidative addition step and drive the reaction to completion.[2]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is sensitive to oxygen, so a thoroughly degassed reaction mixture and an inert atmosphere are critical for success.[2]

Experimental Protocols

Protocol 1: Suzuki Coupling of 5-bromopyridine-2-carboxylic acid

  • Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridine-2-carboxylic acid (1.0 equiv.), 4-fluorophenylboronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ with SPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas three to five times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and extract the product with 1M NaOH. Wash the aqueous layer with ethyl acetate, then acidify with 6M HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to afford the desired product.

Protocol 2: Hydrolysis of 5-(4-Fluorophenyl)-2-cyanopyridine

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(4-fluorophenyl)-2-cyanopyridine in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add an aqueous solution of a strong base (e.g., 6M NaOH) or a strong acid (e.g., 6M H₂SO₄).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.

  • Workup (for basic hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., 6M HCl) to precipitate the carboxylic acid.

  • Workup (for acidic hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the product, or extract with an organic solvent after adjusting the pH.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

Visualizations

Synthesis_Pathway cluster_suzuki Suzuki Coupling Route cluster_nitrile Alternative Route A 5-bromopyridine-2-carboxylic acid C 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid A->C Pd Catalyst, Base Solvent, Heat B 4-fluorophenylboronic acid B->C Pd Catalyst, Base Solvent, Heat D 5-bromo-2-cyanopyridine F 5-(4-Fluorophenyl)-2-cyanopyridine D->F Suzuki Coupling E 4-fluorophenylboronic acid E->F Suzuki Coupling G 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid F->G Hydrolysis (Acid or Base)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Q1 Is the catalyst system active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction properly degassed? A1_Yes->Q2 Sol1 Use Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the base and temperature optimal? A2_Yes->Q3 Sol2 Thoroughly degas solvents. Run under inert atmosphere (Ar/N2). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are side products (homocoupling, protodeboronation) significant? A3_Yes->Q4 Sol3 Screen strong bases (K3PO4, Cs2CO3). Increase temperature (80-120 °C). A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Ensure rigorous degassing. Use anhydrous solvents. Consider boronic esters. A4_Yes->Sol4 End Yield Improved A4_No->End Sol4->End

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

References

Technical Support Center: Purification of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Compound "Oils Out" Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. - Try a different solvent system with a lower boiling point. - Consider a preliminary purification step, such as column chromatography, to remove significant impurities.
No Crystal Formation Upon Cooling The compound is too soluble in the chosen solvent, even at low temperatures.- Reduce the volume of the solvent by evaporation and attempt to cool again. - Introduce a seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod to create nucleation sites. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then heat until clear and cool slowly.
Poor Crystal Yield The compound has significant solubility in the cold solvent, or too much solvent was used for washing.- Ensure the minimum amount of hot solvent was used for dissolution. - Cool the filtrate in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Discolored Crystals Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation (Broad or Overlapping Peaks) - Inappropriate mobile phase polarity. - Column overloading. - Irregular packing of the stationary phase.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A gradient elution may be necessary. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without cracks or channels.
Compound Streaking on the Column/TLC The compound is highly polar and is interacting strongly with the silica gel.- Add a small percentage of a polar solvent like methanol or a modifier like acetic acid to the mobile phase to reduce tailing.[1]
Compound Does Not Elute from the Column The mobile phase is not polar enough to displace the highly polar carboxylic acid from the silica gel.- Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even a small amount of acetic or formic acid might be necessary.
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.- Always keep the silica gel bed covered with the mobile phase. - If the column runs dry, the separation will be compromised, and it is best to repack the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: If synthesized via a Suzuki-Miyaura cross-coupling reaction, common impurities may include:

  • Homocoupling products: Such as 4,4'-difluorobiphenyl (from the coupling of two 4-fluorophenylboronic acid molecules) and a bipiridine dicarboxylic acid (from the coupling of two 5-bromopyridine-2-carboxylic acid molecules).

  • Starting materials: Unreacted 5-bromopyridine-2-carboxylic acid and 4-fluorophenylboronic acid.

  • Catalyst residues: Palladium complexes and ligands.[2][3]

  • Byproducts from ligand degradation: Phenylated impurities may arise from the phosphorus ligands used in the coupling reaction.[2][3]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Given the polar nature of the carboxylic acid and the pyridine ring, polar protic solvents are a good starting point. An ethanol-water mixture is a commonly used and effective solvent system for the recrystallization of related picolinic acid derivatives.[4] You can dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Other potential solvents to explore include isopropanol, acetonitrile, or mixtures of ethyl acetate and hexanes.

Q3: What mobile phase should I use for the column chromatography of this compound?

A3: A mixture of hexanes and ethyl acetate is a common starting point for the chromatography of moderately polar organic compounds. For this compound, you will likely need a relatively polar mobile phase. Start with a system like 70:30 ethyl acetate:hexanes and gradually increase the polarity. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can help to reduce peak tailing, which is common for carboxylic acids on silica gel.

Q4: How can I effectively remove residual palladium catalyst from my final product?

A4: While column chromatography can remove a significant portion of the palladium catalyst, trace amounts may remain. If very high purity is required, you can treat a solution of your compound in an organic solvent with a palladium scavenger resin or perform an aqueous wash with a solution of a chelating agent like thiourea or L-cysteine.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 20-30% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50-70% ethyl acetate in hexanes, potentially with 0.5% acetic acid) to elute the more polar this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insolubles Present cool Slow Cooling dissolve->cool No Insolubles hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: A general workflow for the recrystallization of this compound.

Chromatography_Troubleshooting cluster_problems Problem Identification cluster_solutions Potential Solutions start Column Chromatography Issue poor_sep Poor Separation start->poor_sep streaking Streaking/Tailing start->streaking no_elution No Elution start->no_elution optimize_mp Optimize Mobile Phase (TLC, Gradient) poor_sep->optimize_mp reduce_load Reduce Sample Load poor_sep->reduce_load repack Repack Column poor_sep->repack add_modifier Add Modifier (e.g., Acetic Acid) streaking->add_modifier increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity

Caption: A troubleshooting guide for common issues in column chromatography.

References

solubility issues of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility challenges of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule due to the presence of a pyridine ring and a carboxylic acid group.[1] The carboxylic acid group can participate in hydrogen bonding, while the pyridine nitrogen can also act as a hydrogen bond acceptor. The fluorophenyl group adds some nonpolar character. Therefore, its solubility is highest in polar organic solvents. Its solubility is expected to be limited in nonpolar solvents like hexanes or toluene.[2]

Q2: Why is my compound not dissolving in a specific organic solvent?

A2: Several factors can influence solubility:

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is crucial. Using a nonpolar solvent for a polar compound like this will result in poor solubility.

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent. Try using a larger volume of solvent.

  • Low Temperature: Solubility generally increases with temperature for most solid solutes.[1]

  • pH of the Solution: The carboxylic acid group's protonation state is pH-dependent. In its neutral form, it is less soluble than its deprotonated (salt) form in aqueous or protic solvents.[1]

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubility characteristics.

Q3: Can I use water to dissolve this compound?

A3: Based on its parent compound, picolinic acid, this compound is expected to be moderately soluble in water.[1][3] The solubility in aqueous solutions can be significantly influenced by pH. Adjusting the pH to be more basic will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1]

Q4: How does the presence of water in an organic solvent affect solubility?

A4: For many carboxylic acids, the presence of a small amount of water in an organic solvent can significantly increase solubility.[4][5] This phenomenon, known as "water-enhanced solubility," occurs because water molecules can hydrate the carboxylic acid, facilitating its dissolution in the organic phase. This is particularly notable in Lewis-base solvents or those with a carbonyl group.[4]

Solubility Data

Table 1: Qualitative Solubility Profile for this compound

Solvent ClassSolvent ExamplesExpected Qualitative SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneSolubleHigh polarity effectively solvates the polar pyridine-carboxylic acid moiety.[2]
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the solute. Picolinic acid is soluble in alcohols.[2][3]
Chlorinated Dichloromethane (DCM)Sparingly SolubleIntermediate polarity. May require heating or larger solvent volumes.
Ethers Tetrahydrofuran (THF)Sparingly SolubleModerate polarity.
Nonpolar Toluene, HexanesSparingly Soluble to InsolubleSignificant mismatch in polarity between the solvent and the polar solute.[2]

Table 2: Quantitative Solubility of Picolinic Acid (Parent Compound) at ~293 K

SolventMolar Fraction (x)g / kg of SolventReference
Water~ 862.5[3]
Ethanol~ 57.1[3]
Acetonitrile~ 17.0[3]

Note: This data is for the parent compound, Picolinic Acid, and should be used as a comparative reference only.

Troubleshooting Guide

If you are encountering solubility issues, follow this step-by-step guide.

Issue: Compound is poorly soluble or insoluble in the chosen solvent.

  • Verify Solvent Choice: Is the solvent appropriate for a polar, hydrogen-bonding compound?

    • If NO: Switch to a more polar solvent (e.g., from Toluene to THF, or from THF to DMF).

    • If YES: Proceed to the next step.

  • Increase Temperature: Gently heat the mixture while stirring. Many compounds show a significant increase in solubility with temperature.[1]

    • Did it dissolve? If yes, the issue is resolved. Be aware that the compound may precipitate upon cooling.

    • If NO: Proceed to the next step.

  • Increase Solvent Volume: Add more solvent in measured increments to decrease the overall concentration.

    • Did it dissolve? If yes, the initial concentration was too high.

    • If NO: The compound has very low solubility in this solvent. Consider co-solvents or pH modification.

  • Consider pH Modification (for protic or aqueous-organic mixtures):

    • Add a small amount of a suitable base (e.g., triethylamine, sodium bicarbonate) to deprotonate the carboxylic acid, which should increase solubility.

  • Use a Co-Solvent: Try a mixture of solvents. For example, if the compound is poorly soluble in dichloromethane, adding a small percentage of methanol or DMF can significantly improve solubility.

G Troubleshooting Solubility Issues start Start: Compound Not Dissolving check_solvent Is the solvent polar (e.g., DMF, DMSO, MeOH)? start->check_solvent change_solvent Action: Switch to a more polar solvent. check_solvent->change_solvent No heat Action: Gently heat the solution with stirring. check_solvent->heat Yes dissolved1 Did it dissolve? heat->dissolved1 add_solvent Action: Add more solvent to reduce concentration. dissolved1->add_solvent No end_success Success: Compound Dissolved dissolved1->end_success Yes dissolved2 Did it dissolve? add_solvent->dissolved2 modify_ph Is the solvent protic? Consider pH modification. dissolved2->modify_ph No dissolved2->end_success Yes end_fail Conclusion: Compound has very low solubility in this system. Consider alternative solvents. modify_ph->end_fail No modify_ph->end_fail Yes (After attempting modification)

Caption: A flowchart for troubleshooting solubility problems.

Experimental Protocols

For researchers needing to generate their own quantitative data, the following standard protocols are recommended.

Protocol 1: Gravimetric Method for Solubility Determination

This method is robust and relies on accurately measuring the mass of solute dissolved in a known mass of solvent.

Objective: To determine the solubility of the compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • High-purity organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass containers for filtrate

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a vial containing a known mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker bath set to the desired experimental temperature. Allow the mixture to equilibrate for at least 24-48 hours to ensure the solution is saturated.

  • Filtration: After equilibration, allow the solid to settle. Immediately withdraw a sample of the supernatant using a syringe. Quickly attach a syringe filter and dispense the clear, saturated solution into a pre-weighed container.[6] It is critical that this step is performed at the experimental temperature to prevent precipitation.

  • Solvent Evaporation: Accurately weigh the container with the filtered solution. Carefully evaporate the solvent using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen gas.[6]

  • Mass Determination: Once the solvent is completely removed, place the container in a desiccator to cool and then re-weigh it. The final mass is that of the dissolved solute.

  • Calculation:

    • Mass of solvent = (Mass of container + solution) - (Mass of container + dry solute)

    • Mass of solute = (Mass of container + dry solute) - Mass of empty container

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

G Gravimetric Solubility Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation prep1 1. Add excess solute to known mass of solvent prep2 2. Equilibrate in shaker bath (24-48h) at Temp T prep1->prep2 measure1 3. Filter supernatant into pre-weighed container prep2->measure1 measure2 4. Weigh container with filtered solution measure1->measure2 measure3 5. Evaporate solvent completely measure2->measure3 measure4 6. Weigh container with dry solute measure3->measure4 calc1 7. Calculate mass of solute and solvent measure4->calc1 calc2 8. Determine Solubility (g solute / 100g solvent) calc1->calc2

Caption: Workflow for the gravimetric solubility determination method.

References

Technical Support Center: Optimizing Reaction Conditions for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. The content is designed to address specific issues encountered during experimental work, offering practical solutions and detailed protocols.

Main Synthetic Route: Suzuki-Miyaura Coupling

The primary and most common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromopyridine-2-carboxylic acid with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow reagents 1. Reagent Preparation - 5-bromopyridine-2-carboxylic acid - 4-fluorophenylboronic acid - Palladium Catalyst - Base - Solvent setup 2. Reaction Setup - Add solids to a dry flask - Purge with inert gas (N₂ or Ar) reagents->setup solvent_add 3. Solvent Addition - Add degassed solvent setup->solvent_add reaction 4. Reaction - Heat to desired temperature (e.g., 80-110 °C) - Stir for specified time solvent_add->reaction workup 5. Work-up - Cool to room temperature - Acidify with aq. HCl - Extract with organic solvent reaction->workup purification 6. Purification - Column chromatography or - Recrystallization workup->purification product Final Product: 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling synthesis.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: Why is the yield of my Suzuki-Miyaura coupling reaction low or non-existent?

A1: Low yields are a common issue and can stem from several factors. The primary challenges with this specific reaction involve the potential for catalyst inhibition by the pyridine nitrogen and the presence of the carboxylic acid group.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center and prevent pyridine coordination.[1] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be beneficial.[1]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂).

    • Solution: Ensure high-quality reagents and proper degassing of the reaction mixture to prevent oxidation of the active catalyst.

  • Inadequate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal.

    • Solution: A screening of reaction parameters is recommended. Stronger bases like K₃PO₄ are often effective for challenging couplings.[1][2] A solvent system that dissolves all reactants, such as a mixture of an organic solvent (e.g., dioxane, DMF) and water, is typically required.[1]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification difficulties.

  • Protodeboronation: This is the hydrolysis of the 4-fluorophenylboronic acid to fluorobenzene. It is often promoted by aqueous conditions, high temperatures, and certain bases.[3]

    • Solution: Use anhydrous solvents, minimize reaction time and temperature, or consider using a boronic ester (e.g., pinacol ester) which is more stable towards hydrolysis. Using a milder base like KF may also reduce the rate of protodeboronation.[2]

  • Homocoupling: The boronic acid can couple with itself to form 4,4'-difluorobiphenyl. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.

    • Solution: Ensure thorough degassing of the reaction mixture before adding the catalyst.

  • Dehalogenation: The 5-bromopyridine-2-carboxylic acid can be reduced to pyridine-2-carboxylic acid.

    • Solution: This can sometimes be minimized by changing the phosphine ligand or using a milder base. Lowering the reaction temperature may also be effective.

  • Decarboxylation: The starting material, 5-bromopyridine-2-carboxylic acid, may lose CO₂ at elevated temperatures. Picolinic acids (pyridine-2-carboxylic acids) are known to be susceptible to decarboxylation.

    • Solution: If decarboxylation is suspected, running the reaction at a lower temperature for a longer duration may be beneficial. Alternatively, protecting the carboxylic acid as an ester and hydrolyzing it after the coupling is a common strategy.[4]

Q3: How does the carboxylic acid group affect the reaction?

A3: The carboxylic acid group can influence the reaction in several ways:

  • Catalyst Deactivation: The carboxylate, formed under basic conditions, can coordinate to the palladium center and deactivate the catalyst.[4]

  • Solubility Issues: The starting material, being a salt under basic conditions, may have poor solubility in organic solvents, potentially slowing down the reaction.

    • Solution: Using a co-solvent like water can help to dissolve the carboxylate salt.[4] Alternatively, converting the carboxylic acid to an ester before the coupling reaction can circumvent these issues. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.[4]

Quantitative Data: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄DMF802485-96[5]
Pd(dppf)Cl₂K₂CO₃DME802High[5][6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018High[1]

Note: The data presented is for the analogous coupling of 5-bromonicotinic acid and may serve as a starting point for optimization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 5-bromopyridine-2-carboxylic acid (1.0 equiv)

  • 4-fluorophenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyridine-2-carboxylic acid, 4-fluorophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and acidify to pH ~4 with 1M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Alternative Synthetic Route: Hydrolysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile

An alternative route to the target molecule is the hydrolysis of the corresponding nitrile precursor, 5-(4-fluorophenyl)pyridine-2-carbonitrile. This can be achieved under either acidic or basic conditions.

Experimental Workflow: Nitrile Hydrolysis

Nitrile Hydrolysis Workflow start Start: 5-(4-fluorophenyl)pyridine- 2-carbonitrile hydrolysis 1. Hydrolysis - Acidic (e.g., aq. HCl) or - Basic (e.g., aq. NaOH) - Heat/Reflux start->hydrolysis neutralization 2. Neutralization/Acidification - If basic hydrolysis, acidify to pH ~4 hydrolysis->neutralization isolation 3. Isolation - Cool to induce precipitation - Filter the solid neutralization->isolation purification 4. Purification - Recrystallization isolation->purification product Final Product: 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid purification->product

Caption: A generalized experimental workflow for the hydrolysis of a nitrile to a carboxylic acid.

Troubleshooting Guide: Nitrile Hydrolysis

Q1: My nitrile hydrolysis reaction is incomplete, and I am isolating the intermediate amide. What should I do?

A1: The hydrolysis of nitriles proceeds through an amide intermediate. Incomplete conversion is common if the reaction conditions are not sufficiently vigorous to hydrolyze the amide.

  • Acid-Catalyzed Hydrolysis: Requires strong acid and heat. The amide intermediate can sometimes be difficult to hydrolyze further.[7]

    • Solution: Increase the reaction temperature, prolong the reaction time, or use a higher concentration of a strong acid like HCl or H₂SO₄.[7]

  • Base-Catalyzed Hydrolysis: The reaction produces a carboxylate salt. Incomplete conversion can result from an insufficient amount of base or milder conditions.

    • Solution: Use a higher concentration of a strong base (e.g., NaOH or KOH) and increase the temperature or reflux time. An acidic workup is crucial to protonate the resulting carboxylate to obtain the final carboxylic acid.[7][8]

Q2: Are there any specific challenges with hydrolyzing a heteroaromatic nitrile?

A2: The pyridine ring can be sensitive to very harsh acidic or basic conditions. Under strongly acidic conditions, the pyridine nitrogen will be protonated, which can affect the electronic properties of the ring and potentially the reaction rate. It is important to monitor the reaction for any signs of degradation of the heterocyclic core.

Detailed Experimental Protocol: Nitrile Hydrolysis

This protocol is a general guideline and may require optimization.

Materials:

  • 5-(4-fluorophenyl)pyridine-2-carbonitrile (1.0 equiv)

  • Aqueous NaOH (e.g., 10%) or concentrated HCl

  • Solvent (e.g., Ethanol/Water mixture)

Procedure (Basic Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in a mixture of ethanol and 10% aqueous NaOH.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until the product precipitates (typically around pH 4).

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization.

Purification and Characterization

Q1: What are the best methods for purifying the final product, this compound?

A1: The choice of purification method depends on the nature and quantity of impurities.

  • Recrystallization: This is often an effective method for purifying the final product if the main impurities have different solubility profiles. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Acid-Base Extraction: The carboxylic acid can be dissolved in a dilute basic solution (e.g., aqueous NaHCO₃) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure product, which is collected by filtration.

  • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be used. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is often effective for eluting carboxylic acids.

Q2: What are the key analytical techniques for characterizing the product?

A2:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The aromatic protons on the pyridine and fluorophenyl rings will show characteristic chemical shifts and coupling patterns. The carboxylic acid proton will typically appear as a broad singlet downfield.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch.

  • Melting Point: A sharp melting point is an indicator of purity.

This technical support guide is intended to provide a starting point for troubleshooting and optimizing the synthesis of this compound. For specific and complex issues, consulting the primary literature is always recommended.

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies involve a two-step process:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of a 5-halopyridine-2-carbonitrile (e.g., 5-bromo-2-cyanopyridine) with 4-fluorophenylboronic acid.

  • Hydrolysis: Subsequent hydrolysis of the resulting 5-(4-fluorophenyl)pyridine-2-carbonitrile to the final carboxylic acid product.

An alternative, though potentially less common, route is the direct Suzuki-Miyaura coupling of a 5-halopyridine-2-carboxylic acid with 4-fluorophenylboronic acid. However, this can be complicated by potential decarboxylation of the starting material under the reaction conditions.

Q2: What are the most common side products I should be aware of during the synthesis?

A2: Depending on the synthetic route, several side products can be formed:

  • Suzuki-Miyaura Coupling Step:

    • Homocoupling Product: 4,4'-Difluorobiphenyl, arising from the coupling of two molecules of 4-fluorophenylboronic acid.

    • Protodeboronation Product: Fluorobenzene, resulting from the replacement of the boronic acid group with a hydrogen atom.

    • Starting Material: Unreacted 5-bromo-2-cyanopyridine.

    • Debrominated Starting Material: 2-Cyanopyridine, from the reduction of the starting material.

  • Hydrolysis Step:

    • Amide Intermediate: 5-(4-Fluorophenyl)pyridine-2-carboxamide is the primary intermediate and may remain if the hydrolysis is incomplete.

  • Direct Coupling with Carboxylic Acid:

    • Decarboxylation Product: 5-(4-Fluorophenyl)pyridine, formed by the loss of CO2 from the starting material or product.

Troubleshooting Guides

Issue 1: Low Yield of 5-(4-Fluorophenyl)pyridine-2-carbonitrile in Suzuki-Miyaura Coupling

Symptoms:

  • Major peaks corresponding to starting materials (5-bromo-2-cyanopyridine and 4-fluorophenylboronic acid) in your reaction monitoring (TLC, LC-MS, GC-MS).

  • Significant formation of 4,4'-difluorobiphenyl (homocoupling product) and/or fluorobenzene (protodeboronation product).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Catalyst Activity Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. Optimize the catalyst loading (typically 1-5 mol%).
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. The presence of oxygen can promote homocoupling.
Inappropriate Base or Base Strength The choice of base is critical. Weaker bases may lead to incomplete reaction, while overly strong bases can promote side reactions. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Suboptimal Solvent System The solvent influences the solubility of reagents and the stability of the catalytic species. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used. Optimize the solvent ratio.
Protodeboronation of Boronic Acid Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure the reaction medium is not overly acidic, as this can accelerate protodeboronation.

Representative Data on Side Product Formation in Suzuki Coupling:

Condition Desired Product Yield (%) 4,4'-Difluorobiphenyl (%) Fluorobenzene (%) Unreacted 5-bromo-2-cyanopyridine (%)
Standard (Degassed)85528
Non-Degassed4035520
Weak Base (e.g., NaHCO₃)3010357
Excess Boronic Acid (2 equiv.)88813
Issue 2: Incomplete Hydrolysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile

Symptom:

  • A significant amount of the intermediate, 5-(4-Fluorophenyl)pyridine-2-carboxamide, is observed in the final product mixture.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the amide intermediate is fully consumed.
Inadequate Concentration of Acid or Base For acidic hydrolysis, use a higher concentration of a strong acid like HCl or H₂SO₄. For basic hydrolysis, ensure a sufficient excess of a strong base like NaOH or KOH is used.
Poor Solubility of the Amide Intermediate If the amide precipitates out of solution, consider using a co-solvent to improve solubility. For example, in aqueous hydrolysis, adding a water-miscible organic solvent like ethanol or dioxane can help.
Issue 3: Presence of Decarboxylation Product

Symptom:

  • Detection of 5-(4-Fluorophenyl)pyridine in the product mixture, especially when performing a direct Suzuki coupling with 5-bromopyridine-2-carboxylic acid.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Reaction Temperature Pyridine-2-carboxylic acids can be susceptible to thermal decarboxylation. Perform the reaction at the lowest effective temperature.
Presence of Copper Salts Certain metal catalysts, including copper, can promote decarboxylation. If using a copper co-catalyst, consider alternative conditions or catalyst systems.
Acidic Conditions Acidic conditions can sometimes facilitate decarboxylation. Ensure the reaction is run under basic conditions as required for the Suzuki coupling.

Experimental Protocols

Note: The following protocols are representative examples and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-cyanopyridine and 4-Fluorophenylboronic Acid
  • Reagent Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-cyanopyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble argon gas through the mixture for 20-30 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a phosphine ligand if required.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-(4-fluorophenyl)pyridine-2-carbonitrile.

Protocol 2: Hydrolysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile

Acidic Hydrolysis:

  • Reaction Setup: To a round-bottom flask containing 5-(4-fluorophenyl)pyridine-2-carbonitrile (1.0 eq.), add a 6 M aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously. Monitor the disappearance of the starting material and the amide intermediate.

  • Work-up: Cool the reaction mixture in an ice bath. Adjust the pH to ~3-4 with a concentrated aqueous solution of sodium hydroxide. The product will precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Basic Hydrolysis:

  • Reaction Setup: Dissolve 5-(4-fluorophenyl)pyridine-2-carbonitrile (1.0 eq.) in ethanol in a round-bottom flask. Add a 10 M aqueous solution of sodium hydroxide (5.0 eq.).

  • Reaction: Heat the mixture to reflux and stir.

  • Work-up: After the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with concentrated hydrochloric acid. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthetic Pathways and Side Product Formation

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_hydrolysis Hydrolysis cluster_side_products Common Side Products 5-Bromo-2-cyanopyridine 5-Bromo-2-cyanopyridine Product_Nitrile 5-(4-Fluorophenyl)pyridine-2-carbonitrile 5-Bromo-2-cyanopyridine->Product_Nitrile Pd Catalyst, Base 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->Product_Nitrile Homocoupling 4,4'-Difluorobiphenyl 4-Fluorophenylboronic Acid->Homocoupling O₂ Protodeboronation Fluorobenzene 4-Fluorophenylboronic Acid->Protodeboronation H+ Product_Carboxylic_Acid This compound Product_Nitrile->Product_Carboxylic_Acid H+ or OH- Incomplete_Hydrolysis 5-(4-Fluorophenyl)pyridine-2-carboxamide Product_Nitrile->Incomplete_Hydrolysis Incomplete Hydrolysis Decarboxylation 5-(4-Fluorophenyl)pyridine Product_Carboxylic_Acid->Decarboxylation Heat

Caption: Overview of the main synthetic routes and common side products.

Troubleshooting Logic for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Homocoupling High Homocoupling Product? Start->Check_Homocoupling Check_Protodeboronation High Protodeboronation? Check_Homocoupling->Check_Protodeboronation No Solution_Degas Improve Degassing Technique Check_Homocoupling->Solution_Degas Yes Check_Starting_Material High Unreacted Starting Material? Check_Protodeboronation->Check_Starting_Material No Solution_Boronic_Acid Use Slight Excess of Boronic Acid Check pH Check_Protodeboronation->Solution_Boronic_Acid Yes Solution_Reaction_Conditions Optimize Catalyst, Base, Solvent, Temperature Check_Starting_Material->Solution_Reaction_Conditions Yes

Caption: Troubleshooting workflow for low yields in the Suzuki-Miyaura coupling step.

Hydrolysis Troubleshooting Flowchart

Hydrolysis_Troubleshooting Start Incomplete Hydrolysis Check_Amide Amide Intermediate Present? Start->Check_Amide Increase_Time_Temp Increase Reaction Time/Temperature Check_Amide->Increase_Time_Temp Yes End Complete Hydrolysis Check_Amide->End No Increase_Reagent_Conc Increase Acid/Base Concentration Increase_Time_Temp->Increase_Reagent_Conc Improve_Solubility Add Co-solvent Increase_Reagent_Conc->Improve_Solubility Improve_Solubility->End

stability and degradation of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. The information herein is intended to support experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a cool, dry, and dark place. A temperature of 2-8°C is advisable. The compound is a solid and should be protected from moisture. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) for short periods, and their stability under these conditions should be verified.

Q2: What is the general stability profile of this compound?

A2: this compound, as a pyridine carboxylic acid derivative, is generally stable under neutral conditions. However, like many carboxylic acids and pyridine-containing compounds, it can be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.[1][2] The pyridine ring and the carboxylic acid group are the most likely sites for chemical reactions leading to degradation.

Q3: Are there any known incompatibilities with common excipients or solvents?

A3: While specific incompatibility studies for this compound are not widely published, general knowledge suggests potential interactions. Strong oxidizing agents should be avoided. When formulating, it is crucial to conduct compatibility studies with proposed excipients, especially those that could create highly acidic or basic microenvironments. Co-solvents may be necessary for compounds with poor water solubility in forced degradation studies.[1]

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, is the standard approach.[3][4] Such a method should be able to separate the parent compound from its degradation products, allowing for accurate quantification of any changes over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC chromatogram of a freshly prepared sample. 1. Impurities in the starting material.2. On-column degradation.3. Contaminated solvent or glassware.1. Review the certificate of analysis (CoA) for the starting material. If necessary, purify the compound.2. Modify HPLC conditions (e.g., pH of the mobile phase, column temperature).3. Use fresh, high-purity solvents and thoroughly clean all glassware.
Rapid degradation observed under mild stress conditions. 1. Presence of catalytic impurities (e.g., metal ions).2. The compound is intrinsically less stable than anticipated.1. Use metal-free containers and consider adding a chelating agent like EDTA to the formulation if metal ion catalysis is suspected.2. Re-evaluate the stress conditions; use milder temperatures or shorter exposure times initially.
Poor mass balance in forced degradation studies. 1. Formation of non-UV active or volatile degradation products.2. Degradants are not eluting from the HPLC column.3. Precipitation of the compound or its degradants.1. Use a mass spectrometer (MS) or other universal detectors in parallel with the UV detector.2. Modify the HPLC gradient to ensure all components are eluted. Consider a column wash step.3. Check for any visible precipitation in the stressed samples. If observed, adjust the solvent system.
Inconsistent results between replicate stability studies. 1. Variability in experimental conditions (e.g., temperature, light exposure).2. Issues with sample preparation or analytical method precision.1. Ensure precise control of all experimental parameters. Use calibrated equipment.2. Validate the analytical method for precision, accuracy, and reproducibility. Ensure consistent sample handling.

Experimental Protocols

The following are representative protocols for forced degradation studies, based on ICH guidelines.[1][2] The extent of degradation should be targeted in the range of 5-20% to ensure that primary degradation products are formed and can be adequately studied.

1. Acidic Hydrolysis

  • Protocol: Dissolve this compound in a suitable solvent and add 0.1 M Hydrochloric Acid (HCl). Heat the solution at 60°C.

  • Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.

  • Analysis: Neutralize the samples before analysis by a validated stability-indicating HPLC method.

2. Basic Hydrolysis

  • Protocol: Dissolve this compound in a suitable solvent and add 0.1 M Sodium Hydroxide (NaOH). Maintain the solution at room temperature (25°C).

  • Time Points: Collect samples at 0, 1, 2, 4, 6, and 12 hours.

  • Analysis: Neutralize the samples before analysis by a validated stability-indicating HPLC method.

3. Oxidative Degradation

  • Protocol: Dissolve this compound in a suitable solvent and add 3% Hydrogen Peroxide (H₂O₂). Keep the solution at room temperature (25°C) and protected from light.

  • Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.

  • Analysis: Analyze the samples directly using a validated stability-indicating HPLC method.

4. Thermal Degradation

  • Protocol: Place the solid compound in a calibrated oven at 80°C.

  • Time Points: Collect samples at 1, 3, 7, and 14 days.

  • Analysis: Dissolve the solid samples in a suitable solvent and analyze by a validated stability-indicating HPLC method.

5. Photolytic Degradation

  • Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Time Points: Collect samples at the end of the exposure.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionTimeAssay of Parent (%)Major Degradation Product(s) (%)Mass Balance (%)
0.1 M HCl, 60°C24 h92.5DP1 (3.8%), DP2 (2.5%)98.8
0.1 M NaOH, 25°C12 h88.1DP3 (9.7%)97.8
3% H₂O₂, 25°C24 h95.2DP4 (4.1%)99.3
Solid, 80°C14 days98.9-99.8
Photolytic (Solid)End99.2-99.5
Photolytic (Solution)End96.8DP5 (2.7%)99.5

DP = Degradation Product

Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 25°C) A->C D Oxidative Degradation (3% H₂O₂, 25°C) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Time Point Sampling B->G C->G D->G E->G F->G H Sample Neutralization (for Acid/Base Hydrolysis) G->H If applicable I HPLC-UV/MS Analysis G->I H->I J Data Interpretation (Assay, Impurity Profile, Mass Balance) I->J

Caption: Workflow for forced degradation studies.

G Hypothetical Degradation Pathway cluster_products Degradation Products A This compound B Decarboxylation Product (DP-T) A->B Thermal/Photolytic Stress C Hydroxylation Product (DP-O) A->C Oxidative Stress D Esterification Product (DP-A, with alcohol solvent) A->D Acidic Stress (in alcohol)

References

troubleshooting failed reactions involving 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. The following sections address common issues encountered during synthetic reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is failing or giving low yields. What are the common causes?

A1: Low yields in amide coupling reactions with this substrate can stem from several factors:

  • Poor Solubility: The carboxylic acid may not be fully dissolved in the reaction solvent, limiting its availability to react.

  • Suboptimal Activation: The carboxylic acid may not be efficiently activated by the chosen coupling reagent. The electron-withdrawing nature of the fluorophenyl and pyridine rings can affect the reactivity of the carboxyl group.

  • Steric Hindrance: While not excessively bulky, the substitution pattern may cause some steric hindrance, slowing down the reaction with sterically demanding amines.

  • Base Incompatibility: The choice of base is crucial. A base that is too strong or too weak can hinder the reaction or lead to side products.

  • Side Reactions: Undesired side reactions, such as the formation of an unreactive carboxylate salt or decomposition of the coupling reagent, can consume starting material.

Q2: I am observing multiple spots on my TLC plate after an esterification reaction. What are the likely side products?

A2: Common side products in esterification reactions, particularly when using coupling reagents like DCC, include:

  • N-acylurea: This byproduct forms from the rearrangement of the O-acylisourea intermediate.

  • Unreacted Starting Material: Incomplete conversion is a common issue.

  • Decomposition Products: If harsh conditions (e.g., high temperatures) are used, the starting material or product may decompose.

Q3: What are the best solvents for reactions involving this compound?

A3: The choice of solvent depends on the specific reaction. However, due to its polar nature and potential for hydrogen bonding, good solubility is often observed in polar aprotic solvents. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM) may be suitable for some reactions, but solubility might be limited. It is advisable to perform a solubility test before commencing the reaction.

Q4: How can I purify the final product after a reaction with this compound?

A4: Purification strategies depend on the nature of the product and impurities. Common methods include:

  • Aqueous Work-up: Acid-base extractions can be effective for removing unreacted starting acid or basic impurities.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying amide and ester products. The choice of eluent system will need to be optimized.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Troubleshooting Guides

Issue 1: Failed or Low-Yield Amide Coupling Reaction

This guide provides a systematic approach to troubleshooting amide coupling reactions.

Troubleshooting Workflow:

G start Low/No Product solubility Check Solubility of Starting Acid start->solubility reagent Evaluate Coupling Reagent & Additives solubility->reagent Soluble conditions Optimize Reaction Conditions (Temp. & Time) solubility->conditions Insoluble base Assess Base Choice & Stoichiometry reagent->base base->conditions purification Review Purification Strategy conditions->purification success Improved Yield purification->success

Troubleshooting Decision Tree

Step 1: Verify Solubility

  • Observation: Starting material (this compound) is not fully dissolved.

  • Solution:

    • Increase the volume of the solvent.

    • Switch to a more polar aprotic solvent like DMF or DMSO.

    • Gently warm the mixture to aid dissolution, but be mindful of the stability of your reactants and reagents.

Step 2: Re-evaluate Coupling Reagents and Additives

  • Observation: The reaction is sluggish or stalls despite good solubility.

  • Solution:

    • Switch to a more potent coupling reagent. For example, if you are using DCC/DMAP, consider moving to HATU or HBTU, which are often more effective for heteroaromatic carboxylic acids.

    • Include an additive like HOBt or HOAt. These can suppress racemization and improve reaction rates by forming a more reactive activated ester.

Step 3: Optimize the Base

  • Observation: The reaction is not proceeding, or a complex mixture is observed.

  • Solution:

    • Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

    • Ensure the correct stoichiometry of the base is used. Typically, 1.1 to 2.0 equivalents are sufficient. Excess base can sometimes lead to side reactions.

Step 4: Adjust Reaction Conditions

  • Observation: The reaction is slow.

  • Solution:

    • Increase the reaction temperature. Many amide couplings can be gently heated (e.g., to 40-50 °C) to increase the rate.

    • Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Issue 2: Failed or Low-Yield Esterification Reaction

Troubleshooting Workflow:

G start Low/No Ester Product method Review Esterification Method start->method acid_cat Fischer Esterification: Check Acid Catalyst & Water Removal method->acid_cat Acid-Catalyzed coupling_reagent Coupling Reagent Method: Check Reagent & Conditions method->coupling_reagent Coupling Reagent workup Analyze Work-up Procedure acid_cat->workup coupling_reagent->workup success Improved Ester Yield workup->success

Troubleshooting Decision Tree

Step 1: For Fischer Esterification (Acid-Catalyzed)

  • Observation: Low conversion to the ester.

  • Solution:

    • Ensure a strong acid catalyst (e.g., concentrated H₂SO₄) is used in sufficient quantity.

    • Use a large excess of the alcohol, if possible, to drive the equilibrium.

    • Remove water as it is formed, for example, by using a Dean-Stark apparatus.

Step 2: For Coupling Reagent-Mediated Esterification

  • Observation: Formation of N-acylurea byproduct with DCC.

  • Solution:

    • Use EDC instead of DCC, as the resulting urea byproduct is water-soluble and easier to remove during work-up.

    • Add DMAP as a catalyst, which can significantly accelerate the reaction.

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

Quantitative Data Summary

PropertyValueSource/Notes
Molecular Weight 217.20 g/mol Calculated
Predicted pKa 0.92 ± 0.50Predicted value. The actual pKa may vary.
Solubility
    DMFGoodGeneral observation for similar polar organic acids.
    DMSOGoodGeneral observation for similar polar organic acids.
    THFModerateMay require warming to fully dissolve.
    DichloromethaneLowSolubility is expected to be limited.
    WaterVery LowExpected for a neutral organic molecule of this size.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

Reaction Workflow:

G start Dissolve Acid & Amine in DMF add_base Add DIPEA start->add_base add_hatu Add HATU add_base->add_hatu react Stir at RT for 2-16 h add_hatu->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolate Pure Amide purify->product G start Dissolve Acid, Alcohol, & DMAP in DCM cool Cool to 0 °C start->cool add_edc Add EDC cool->add_edc react Warm to RT, Stir for 4-24 h add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolate Pure Ester purify->product

Technical Support Center: Scaling Up the Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 5-halopyridine-2-carboxylic acid derivative (such as 5-bromo- or 5-chloropyridine-2-carboxylic acid) with 4-fluorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: Why am I experiencing low yields when scaling up the Suzuki-Miyaura coupling for this synthesis?

A2: Low yields during scale-up can be attributed to several factors. Inadequate mixing in larger reactors can lead to localized concentration gradients and side reactions. Temperature control is also critical; poor heat transfer can result in temperature fluctuations that affect reaction kinetics and product stability. Furthermore, the sensitivity of the palladium catalyst to air and moisture becomes more pronounced on a larger scale, necessitating stringent inert atmosphere conditions.[1]

Q3: What are the common impurities observed in the synthesis of this compound, and how can they be minimized?

A3: Common impurities include homo-coupled products (from the coupling of two boronic acid or two pyridine molecules), protodeboronation of the 4-fluorophenylboronic acid, and residual palladium catalyst in the final product. To minimize these, ensure a strict inert atmosphere to prevent oxidative side reactions, use high-purity starting materials, and optimize the stoichiometry of the reactants. Post-reaction, residual palladium can be removed using metal scavengers.[1][2]

Q4: How can I effectively remove the palladium catalyst from my final product on a large scale?

A4: Removing residual palladium to meet pharmaceutical specifications is a critical challenge in scale-up.[3] Several methods can be employed, including treatment with metal scavengers like SiliaMetS® Thiol or Thiourea, activated carbon, or performing extractions with aqueous solutions of reagents like L-cysteine or thiourea.[2] The choice of method will depend on the specific process parameters and the required level of purity.

Troubleshooting Guides

Issue 1: Low or Stagnant Reaction Conversion
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active pre-catalyst or ligand system, such as a Buchwald-type ligand (e.g., SPhos, XPhos).
Poor Mixing On a larger scale, mechanical stirring might be insufficient. Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous slurry.[1]
Suboptimal Temperature Verify the internal reaction temperature. For less reactive starting materials like 5-chloropyridine-2-carboxylic acid, higher temperatures (e.g., 80-100 °C) may be necessary.[1]
Incorrect Base The choice and quality of the base are crucial. Ensure the base is anhydrous and of a suitable strength. For pyridine substrates, potassium carbonate or potassium phosphate are often effective.
Issue 2: Significant Side Product Formation
Side Product Potential Cause Troubleshooting Step
Homocoupling Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Protodeboronation Presence of excess water or acidic impurities.Use anhydrous solvents and high-purity reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Dehalogenation Hydrogen source in the reaction.Ensure solvents are not a source of hydrides and optimize reaction time to avoid prolonged exposure to conditions that may favor this side reaction.

Experimental Protocols

Key Synthetic Pathway: Suzuki-Miyaura Coupling

The primary route for the large-scale synthesis of this compound is the Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Coupling Workflow reagents Starting Materials: - 5-Bromopyridine-2-carboxylic acid - 4-Fluorophenylboronic acid - Palladium Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) reaction_setup Reaction Setup: - Charge reactor with reagents under inert atmosphere (N2 or Ar) - Degas the reaction mixture reagents->reaction_setup heating Reaction: - Heat the mixture to the target temperature (e.g., 80-90 °C) - Monitor reaction progress by HPLC reaction_setup->heating workup Work-up: - Cool the reaction mixture - Phase separation and extraction heating->workup purification Purification: - Crystallization from a suitable solvent system - Filtration and drying workup->purification final_product Final Product: This compound purification->final_product

Synthetic workflow for Suzuki-Miyaura coupling.
Detailed Scalable Protocol

This protocol is a representative scalable procedure for the Suzuki-Miyaura coupling.

Materials:

  • 5-Bromopyridine-2-carboxylic acid (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Toluene

  • Water

Procedure:

  • Reactor Setup: Charge a suitable reactor with 5-Bromopyridine-2-carboxylic acid, 4-Fluorophenylboronic acid, and Potassium Carbonate.

  • Inerting: Seal the reactor and purge with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and water (e.g., a 4:1 ratio) to the reactor.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, prepare a solution of Palladium(II) Acetate and SPhos in degassed toluene. Add this catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC until the consumption of the starting material is complete (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.

  • Isolation: Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Filter the crude product and recrystallize from a suitable solvent such as ethanol/water to afford pure this compound.

  • Drying: Dry the purified product under vacuum at 50-60 °C.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
ParameterCondition ACondition BCondition C
Halide 5-Bromopyridine-2-carboxylic acid5-Chloropyridine-2-carboxylic acid5-Bromopyridine-2-carboxylic acid
Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / XPhosPd(dppf)Cl₂
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/WaterToluene/Water2-Butanol/Water
Temperature 100 °C90 °C90 °C
Yield ~75%~85%~90%
Purity >98%>99%>99%

Note: The data presented are representative values and may vary depending on the specific experimental setup and scale.

Troubleshooting Logic Diagram

Troubleshooting Logic start Low Yield or Incomplete Reaction check_catalyst Is the catalyst system appropriate and active? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Solution: - Use a more active catalyst/ligand system (e.g., Buchwald ligands). - Increase catalyst loading. check_catalyst->solution_catalyst No check_mixing Is the mixing efficient? check_temp->check_mixing Yes solution_temp Solution: - Verify internal temperature. - Increase temperature for less reactive substrates. check_temp->solution_temp No check_atmosphere Is the inert atmosphere maintained? check_mixing->check_atmosphere Yes solution_mixing Solution: - Improve agitation. - Ensure reactants are well suspended. check_mixing->solution_mixing No success Problem Resolved check_atmosphere->success Yes solution_atmosphere Solution: - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of N2 or Ar. check_atmosphere->solution_atmosphere No

A logical workflow for troubleshooting low-yield reactions.

References

challenges in the characterization of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the characterization of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: The key properties are summarized in the table below. The compound is a solid at room temperature.[1][2]

PropertyValue
Molecular FormulaC₁₂H₈FNO₂
Molecular Weight217.20 g/mol [1][2]
AppearanceSolid[1]
InChI KeyBVDMIKPXCXAARR-UHFFFAOYSA-N[1]

Q2: In which common deuterated solvents is this compound soluble for NMR analysis?

Q3: What are the expected storage conditions for this compound?

A3: For a similar compound, 5-Phenylpyridine-2-carboxylic acid, the recommended storage is sealed in a dry environment at 2-8°C. It is advisable to follow similar precautions for this compound to ensure its stability.

Troubleshooting Guides

This section addresses specific issues you may encounter during the characterization of this compound using common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Complex and Overlapping Signals in the ¹H NMR Aromatic Region

Question: My ¹H NMR spectrum shows a complex multiplet in the aromatic region (typically 7.0-9.0 ppm), making it difficult to assign the protons of the pyridine and fluorophenyl rings. What can I do?

Answer: Signal overlap in the aromatic region is a common challenge for substituted pyridines. The similar electronic environments of the protons on both aromatic rings can lead to poor resolution. Here are several strategies to address this:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve the overlapping signals.

  • 2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. This will help in tracing the spin systems of the individual rings. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the protons to their directly attached carbons, and a 2D HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range C-H correlations, aiding in the definitive assignment of quaternary carbons and the overall structure.

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can induce small changes in the chemical shifts of the protons, which might be sufficient to resolve the overlap.

Experimental Protocol: 2D COSY

  • Sample Preparation: Prepare a solution of 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Use a standard COSY pulse program on your NMR spectrometer. Typically, this involves acquiring a series of ¹H spectra with an incremented evolution time.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum.

  • Interpretation: Cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the x and y axes are spin-coupled.

Logical Workflow for NMR Signal Assignment

NMR_Workflow Workflow for Resolving Overlapping NMR Signals start Complex ¹H NMR Spectrum high_field Acquire at Higher Field Strength start->high_field two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) start->two_d_nmr solvent_change Change Deuterated Solvent start->solvent_change resolved Signals Resolved? high_field->resolved two_d_nmr->resolved solvent_change->resolved resolved->two_d_nmr No assign Assign Structure resolved->assign Yes

Caption: Workflow for resolving overlapping NMR signals.

Mass Spectrometry (MS)

Issue 2: Unexpected Fragmentation Pattern in the Mass Spectrum

Question: The mass spectrum of my compound does not show a clear molecular ion peak, or the fragmentation pattern is difficult to interpret. What are the expected fragmentation pathways?

Answer: For aromatic carboxylic acids, the molecular ion peak is generally observable, but can sometimes be weak. The fragmentation of this compound is expected to follow patterns characteristic of both carboxylic acids and fluorinated aromatic compounds.

  • Expected Fragments:

    • [M-OH]⁺ (m/z 200.06): Loss of the hydroxyl radical is a common fragmentation for carboxylic acids.

    • [M-COOH]⁺ (m/z 172.07): Loss of the entire carboxyl group as a radical is also a characteristic fragmentation.

    • Decarboxylation [M-CO₂]: While less common for the positive ion mode, loss of carbon dioxide can occur.

  • Fluorine Influence: The presence of a fluorine atom can lead to complex rearrangement pathways after the initial fragmentation. It is known that in the mass spectrometry of perfluorinated carboxylic acids, the initial loss of CO₂ is followed by fluorine migrations and subsequent fragmentation.

Troubleshooting Workflow for MS Analysis

MS_Troubleshooting Troubleshooting Mass Spectrometry Data start Unexpected MS Fragmentation soft_ionization Use Soft Ionization (ESI, CI) start->soft_ionization high_res Acquire High-Resolution MS (HRMS) start->high_res check_fragments Compare with Expected Fragments ([M-OH]⁺, [M-COOH]⁺) soft_ionization->check_fragments confirm Confirm Molecular Formula high_res->confirm impurity Consider Potential Impurities check_fragments->impurity impurity->high_res

Caption: Troubleshooting workflow for mass spectrometry data.

High-Performance Liquid Chromatography (HPLC)

Issue 3: Poor Peak Shape or Co-elution of Impurities in HPLC Analysis

Question: My HPLC chromatogram shows a broad or tailing peak for the main compound, and I suspect there are co-eluting impurities. How can I improve the separation?

Answer: The acidic nature of the carboxylic acid group and the basicity of the pyridine nitrogen mean that the compound's ionization state is pH-dependent. This can lead to poor peak shapes if the mobile phase pH is not controlled.

  • Mobile Phase pH: The pH of the mobile phase should be buffered to ensure a consistent ionization state of the molecule. For a reversed-phase C18 column, a mobile phase with a pH around 2-3 (e.g., using formic acid or phosphoric acid) will protonate the carboxylic acid, reducing its polarity and leading to better retention and peak shape.

  • Potential Impurities: Common impurities could arise from the synthesis, such as starting materials or by-products from side reactions. If impurities are suspected, adjusting the mobile phase gradient, changing the organic modifier (e.g., from acetonitrile to methanol), or using a different column chemistry can help to improve the resolution.

  • Method Development: A good starting point for method development on a C18 column would be a gradient elution with water (containing 0.1% formic acid) and acetonitrile.

Experimental Protocol: Generic HPLC Method Development

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around 254 nm is often a good starting point for aromatic compounds).

  • Injection Volume: 10 µL.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of the organic modifier, and the pH of the aqueous phase to achieve optimal separation.

Logical Flow for HPLC Method Optimization

HPLC_Optimization HPLC Method Optimization Flow start Poor Peak Shape / Co-elution adjust_ph Adjust Mobile Phase pH (2-3) start->adjust_ph check_shape Peak Shape Improved? adjust_ph->check_shape modify_gradient Modify Gradient Profile check_resolution Resolution Adequate? modify_gradient->check_resolution change_solvent Change Organic Modifier (ACN to MeOH or vice versa) change_solvent->modify_gradient check_shape->adjust_ph No check_shape->modify_gradient Yes check_resolution->change_solvent No optimized Method Optimized check_resolution->optimized Yes

Caption: Logical flow for HPLC method optimization.

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, focusing on the avoidance of impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura coupling reaction between 5-bromo-2-pyridinecarboxylic acid and 4-fluorophenylboronic acid.

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including catalyst inhibition and inefficient reaction conditions. The pyridine nitrogen in the starting material can coordinate with the palladium catalyst, hindering its activity.

Potential Cause Recommended Solution Rationale
Catalyst Inhibition Employ bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands shield the palladium center, preventing the pyridine nitrogen from coordinating and inhibiting the catalyst.
Inefficient Oxidative Addition Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands.The C-Br bond in bromopyridines can be less reactive, leading to a slow rate-determining oxidative addition step.
Inappropriate Base or Solvent Screen various base and solvent combinations (e.g., K₂CO₃ in dioxane/water, K₃PO₄ in DMF).The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.

Issue 2: Presence of Homocoupling Impurities

A significant side reaction is the homocoupling of the 4-fluorophenylboronic acid, leading to the formation of 4,4'-difluorobiphenyl.

Potential Cause Recommended Solution Rationale
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.Oxygen can promote the homocoupling of boronic acids.
Use of Pd(II) Precatalysts Utilize a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or add a reducing agent if using a Pd(II) source.Pd(II) precatalysts can be reduced in situ by the boronic acid, leading to homocoupling.

Issue 3: Formation of Protodeboronation Byproduct

Protodeboronation is the cleavage of the C-B bond of the boronic acid, resulting in the formation of fluorobenzene.

Potential Cause Recommended Solution Rationale
Presence of Water and/or High Temperatures Use anhydrous solvents, minimize the amount of water in the reaction mixture, and avoid prolonged reaction times at high temperatures.These conditions can lead to the hydrolysis of the boronic acid.
Instability of Boronic Acid Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.These derivatives are often more stable towards protodeboronation than the corresponding boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

A1: The most prevalent synthetic route is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Q2: What are the major impurities I should be aware of during the synthesis?

A2: The primary impurities include:

  • 4,4'-Difluorobiphenyl: Resulting from the homocoupling of 4-fluorophenylboronic acid.

  • Fluorobenzene: Formed via protodeboronation of 4-fluorophenylboronic acid.

  • Unreacted starting materials: 5-bromo-2-pyridinecarboxylic acid and 4-fluorophenylboronic acid.

  • Ligand-derived impurities: Byproducts from the phosphine ligands used in the reaction.

Q3: How can I effectively remove the palladium catalyst after the reaction?

A3: The palladium catalyst can be removed by filtration through celite or silica gel. Alternatively, treatment with activated carbon can also be effective. For more stringent removal, specific palladium scavengers can be employed.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the progress of the reaction and determining the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Impurities

This protocol is designed to minimize the formation of common impurities during the synthesis of this compound.

Materials:

  • 5-bromo-2-pyridinecarboxylic acid (1.0 eq)

  • 4-fluorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-pyridinecarboxylic acid, 4-fluorophenylboronic acid, and potassium carbonate.

  • Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and adjust the pH to ~3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 5-bromo-2-pyridinecarboxylic acid 5-bromo-2-pyridinecarboxylic acid Product This compound 5-bromo-2-pyridinecarboxylic acid->Product 4-fluorophenylboronic acid 4-fluorophenylboronic acid 4-fluorophenylboronic acid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent Dioxane/Water Solvent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or High Impurity? Start->Problem Check_Inert Verify Inert Atmosphere Problem->Check_Inert Yes Success Successful Synthesis Problem->Success No Check_Catalyst Screen Catalysts/Ligands Check_Inert->Check_Catalyst Check_Conditions Optimize Base/Solvent/Temp Check_Catalyst->Check_Conditions Check_Conditions->Problem Failure Consult Further Check_Conditions->Failure

Caption: A logical workflow for troubleshooting common synthesis issues.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Reactants 5-bromo-2-pyridinecarboxylic acid + 4-fluorophenylboronic acid Product Desired Product Reactants->Product Suzuki Coupling Homocoupling Homocoupling Reactants->Homocoupling Protodeboronation Protodeboronation Reactants->Protodeboronation Impurity1 4,4'-Difluorobiphenyl Homocoupling->Impurity1 Impurity2 Fluorobenzene Protodeboronation->Impurity2

Caption: Formation pathways for the desired product and major impurities.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid and its structurally related analogs. The focus of this comparison is on their antiproliferative effects against human cancer cell lines. While the precise mechanism of action for this specific series of compounds has not been definitively elucidated in the available literature, the broader class of pyridine-containing compounds has been investigated for the modulation of various cellular signaling pathways. Notably, antagonism of the metabotropic glutamate receptor 1 (mGluR1) has been linked to antiproliferative effects in several cancer types[1][2]. The data presented herein is based on a study that identified these compounds as potent inhibitors of cancer cell growth[3].

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of this compound and its analogs against the MDA-MB-435 human melanoma cell line. The activity is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) for MDA-MB-435 Cells
1 HH1.8
2 4-FH2.5
3 4-ClH1.0
4 4-OCH3H2.0
5 HCH31.5
6 HOCH3> 10

Data sourced from Becker et al., 2002.[3]

Experimental Protocols

In Vitro Antiproliferation Assay

The antiproliferative activity of the compounds was determined using a standardized cell viability assay.

Cell Line: MDA-MB-435 (human melanoma)

Methodology:

  • Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 5,000 cells per well in the appropriate culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. The final DMSO concentration in all wells was maintained at a non-toxic level (e.g., <0.5%).

  • Incubation: The cells were incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: After the incubation period, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT is reduced by metabolically active cells to form a purple formazan product.

  • Data Analysis: The absorbance of the formazan product was measured using a microplate reader at a wavelength of 570 nm. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Functional Assessment of mGluR1 Antagonism (General Protocol)

While not performed on the specific analogs in the primary source, a common method to assess the activity of mGluR1 antagonists is the intracellular calcium mobilization assay.

Cell Line: A stable cell line expressing the human mGluR1 receptor (e.g., HEK293 or CHO cells).

Methodology:

  • Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to near confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for a specific time (e.g., 60 minutes) at 37°C.

  • Compound Incubation: The dye-loading solution is removed, and the cells are washed. The test compounds (potential antagonists) are then added at various concentrations and incubated for a defined period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation). An mGluR1 agonist (e.g., glutamate or quisqualate) is added to the wells to stimulate the receptor.

  • Data Analysis: The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured in real-time, both before and after the addition of the agonist. The ability of the antagonist compounds to inhibit the agonist-induced calcium mobilization is quantified, and IC50 values are determined.

Visualizations

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 1 (mGluR1), a Gq-protein coupled receptor.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca2_ER Ca2+ Ca2_cyto [Ca2+]i ↑ IP3R->Ca2_cyto Releases Ca2+ Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses Ca2_cyto->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets

Caption: mGluR1 signaling cascade upon glutamate binding.

Experimental Workflow for mGluR1 Antagonist Screening

The following diagram outlines the typical workflow for screening compounds for mGluR1 antagonist activity using a calcium mobilization assay.

Antagonist_Screening_Workflow cluster_workflow Screening Workflow A Seed mGluR1-expressing cells in microplate B Load cells with Ca2+ sensitive dye A->B C Incubate with test compounds (potential antagonists) B->C D Add mGluR1 agonist (e.g., Glutamate) C->D E Measure fluorescence change (Intracellular Ca2+) D->E F Data Analysis: Determine IC50 values E->F

Caption: Workflow for identifying mGluR1 antagonists.

References

A Comparative Guide to Validating Target Engagement of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biophysical and cellular methods for validating the target engagement of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid and its analogs, a class of molecules with therapeutic potential as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. Due to the limited publicly available data on the specific biological target of this compound, this guide will focus on a well-characterized member of the 2OG-dependent oxygenase family, Prolyl Hydroxylase Domain 2 (PHD2), and a representative inhibitor, Vadadustat (AKB-6548), which shares structural similarities with the pyridine carboxylic acid scaffold.

The validation of target engagement is a critical step in drug discovery, confirming that a compound interacts with its intended biological target in a relevant cellular context. This guide will compare three widely used techniques: a biochemical enzymatic assay, a biophysical assay (Isothermal Titration Calorimetry - ITC), and a cellular target engagement assay (Cellular Thermal Shift Assay - CETSA).

Comparative Data on Target Engagement Validation for a PHD2 Inhibitor

To provide a clear comparison, the following table summarizes the type of quantitative data obtained from different experimental approaches for the PHD2 inhibitor, Vadadustat. While a complete dataset from a single source comparing all three methods for Vadadustat is not publicly available, this table presents representative data to illustrate the output of each technique.

Parameter Biochemical Assay (TR-FRET) Biophysical Assay (ITC/SPR) Cellular Assay (CETSA)
Inhibitor Vadadustat (AKB-6548)Data Not Available for VadadustatData Not Available for Vadadustat
Target Human PHD2Human PHD2Human PHD2
Measured Value pKiDissociation Constant (Kd)Thermal Shift (ΔTm)
Quantitative Result 9.58 (Ki ≈ 0.26 nM)[1]--
Interpretation High-affinity inhibitor of PHD2 enzymatic activity.Direct measure of binding affinity between the inhibitor and the purified protein.Confirmation of target binding in a cellular environment and quantification of target stabilization.

Signaling Pathway and Experimental Workflows

Understanding the underlying biological pathways and the experimental procedures is crucial for interpreting target engagement data.

HIF-1α Regulation by PHD2 and Inhibition by Analogs of this compound

Under normal oxygen conditions (normoxia), PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination and subsequent degradation by the proteasome. Inhibitors like Vadadustat, which are competitive with the 2-oxoglutarate co-substrate, block this hydroxylation, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of genes involved in erythropoiesis and other cellular responses to hypoxia.

cluster_normoxia Normoxia cluster_inhibition PHD2 Inhibition PHD2_active Active PHD2 HIF-1α_OH Hydroxylated HIF-1α PHD2_active->HIF-1α_OH Hydroxylation PHD2_inactive Inactive PHD2 PHD2_active->PHD2_inactive HIF-1α HIF-1α HIF-1α->HIF-1α_OH HIF-1α_stable Stable HIF-1α HIF-1α->HIF-1α_stable VHL VHL E3 Ligase HIF-1α_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Vadadustat Vadadustat (5-(4-Fluorophenyl)pyridine -2-carboxylic acid analog) Vadadustat->PHD2_inactive Inhibition Nucleus Nucleus HIF-1α_stable->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., EPO) Nucleus->Gene_Expression Transcription

Caption: Regulation of HIF-1α by PHD2 and its inhibition by Vadadustat.

Experimental Workflow for Target Engagement Validation

A multi-pronged approach is recommended to robustly validate the target engagement of a novel inhibitor. This typically involves a primary biochemical screen to determine potency, followed by biophysical and cellular assays to confirm direct binding and cellular activity.

Start Novel Inhibitor Biochemical Biochemical Assay (e.g., TR-FRET) Start->Biochemical IC50/Ki Biophysical Biophysical Assay (e.g., ITC/SPR) Start->Biophysical Kd Cellular Cellular Assay (e.g., CETSA) Start->Cellular ΔTm Data Comparative Data Analysis Biochemical->Data Biophysical->Data Cellular->Data

Caption: A typical workflow for validating the target engagement of a novel inhibitor.

Detailed Experimental Protocols

Biochemical PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the PHD2-catalyzed hydroxylation of a HIF-1α peptide substrate.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate

  • 2-oxoglutarate (2OG)

  • Fe(II) sulfate

  • Ascorbic acid

  • Europium-labeled anti-hydroxylation antibody

  • Streptavidin-conjugated acceptor fluorophore

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1% BSA)

  • Test compounds (e.g., Vadadustat)

Procedure:

  • Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and ascorbic acid in the assay buffer.

  • Add serial dilutions of the test compound to the wells of a microplate.

  • Add the enzyme mixture to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and 2OG.

  • Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor).

  • Incubate to allow for binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified recombinant human PHD2 protein

  • Test compound (e.g., Vadadustat)

  • ITC buffer (e.g., PBS or HEPES, pH 7.4)

Procedure:

  • Thoroughly dialyze the PHD2 protein against the ITC buffer.

  • Dissolve the test compound in the same ITC buffer.

  • Degas both the protein and compound solutions.

  • Load the PHD2 solution into the sample cell of the calorimeter.

  • Load the compound solution into the injection syringe.

  • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cultured cells expressing PHD2 (e.g., HEK293T)

  • Test compound (e.g., Vadadustat)

  • Cell lysis buffer with protease inhibitors

  • Antibodies specific for PHD2 and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cool the samples and lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against PHD2 and a loading control.

  • Quantify the band intensities to generate a melting curve (protein abundance vs. temperature).

  • The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement and stabilization.

Conclusion

The validation of target engagement is a multifaceted process that benefits from the integration of data from various experimental approaches. Biochemical assays provide a rapid and high-throughput method for determining the potency of inhibitors. Biophysical techniques like ITC offer a detailed thermodynamic and kinetic profile of the direct interaction between a compound and its purified target. Finally, cellular assays such as CETSA are indispensable for confirming that the compound engages its target within the complex milieu of a living cell. For novel compounds like this compound and its analogs, a comprehensive validation strategy employing these complementary methods is essential for advancing their development as potential therapeutics.

References

A Comparative Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid and Other Pyridine Carboxylic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid in comparison to other key pyridine carboxylic acid derivatives, focusing on their physicochemical properties and inhibitory activity against prolyl-4-hydroxylase. This guide provides researchers, scientists, and drug development professionals with essential data to inform their research and development efforts.

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, notably as enzyme inhibitors.[1][2] This guide focuses on this compound, a synthetic derivative, and compares it with two well-studied pyridine carboxylic acids: Pyridine-2,5-dicarboxylic acid and 2,2'-Bipyridine-5,5'-dicarboxylic acid. The comparison centers on their activity as inhibitors of prolyl-4-hydroxylase (P4H), a key enzyme in collagen biosynthesis and cellular oxygen sensing.[3][4]

Physicochemical Properties: A Tabular Comparison

The substitution on the pyridine ring significantly influences the physicochemical properties of these compounds, which in turn can affect their biological activity, solubility, and pharmacokinetic profiles. The following table summarizes key properties of the three compounds.

PropertyThis compoundPyridine-2,5-dicarboxylic acid2,2'-Bipyridine-5,5'-dicarboxylic acid
Molecular Formula C₁₂H₈FNO₂C₇H₅NO₄C₁₂H₈N₂O₄
Molecular Weight 217.20 g/mol 167.12 g/mol [1]244.21 g/mol [5]
Melting Point Not available242-247 °C (decomposes)[1][6]>360 °C[7]
pKa₁ Not available2.46[1]1.95 (Predicted)[5]
pKa₂ Not available4.84[1]Not available
Water Solubility Not available1.237 g/L at 25 °C[1][6]Sparingly soluble[5]
Solubility in Organic Solvents Solid formSoluble in DMSO and DMF[1]Slightly soluble in DMSO

Biological Activity: Inhibition of Prolyl-4-Hydroxylase

Prolyl-4-hydroxylase (P4H) is a critical enzyme in the post-translational modification of collagen and the regulation of the hypoxia-inducible factor (HIF) pathway.[3][4] Its inhibition is a therapeutic strategy for fibrotic diseases and certain cancers. Pyridine carboxylic acid derivatives have been extensively studied as P4H inhibitors due to their ability to chelate the active site iron and mimic the co-substrate 2-oxoglutarate.[3]

CompoundTarget EnzymeIC₅₀Kᵢ
Pyridine-2,5-dicarboxylic acidProlyl-4-hydroxylaseNot specifiedNot specified
2,2'-Bipyridine-5,5'-dicarboxylic acidProlyl-4-hydroxylase0.19 µM[8]0.14 µM[3]

The high potency of 2,2'-Bipyridine-5,5'-dicarboxylic acid highlights the importance of the bipyridine scaffold and the positioning of the carboxylic acid groups for effective P4H inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of enzyme inhibitors. Below are summarized methodologies for the synthesis of the compared compounds and for assessing their P4H inhibitory activity.

Synthesis of Pyridine Carboxylic Acid Derivatives

General Synthesis of this compound: A common route for the synthesis of 5-aryl-pyridine-2-carboxylic acids involves a Suzuki cross-coupling reaction. This typically involves the reaction of a brominated pyridine-2-carboxylic acid ester with an appropriately substituted phenylboronic acid in the presence of a palladium catalyst and a base, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthesis of Pyridine-2,5-dicarboxylic Acid: A prevalent method for the synthesis of Pyridine-2,5-dicarboxylic acid is the oxidation of 6-methylnicotinic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[1] The resulting crude product is then purified through filtration and acidification.[1]

Synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic Acid: This compound can be synthesized by the oxidation of 5,5'-dimethyl-2,2'-bipyridine.[9] The resulting dicarboxylic acid can be further purified by conversion to its dicarbonyl dichloride followed by hydrolysis.[9]

dot

cluster_synthesis General Synthesis Workflow Start Start Precursor Pyridine Precursor Start->Precursor Select Reaction Key Reaction Step (e.g., Oxidation, Coupling) Precursor->Reaction React Purification Purification (Filtration, Crystallization) Reaction->Purification Isolate Final_Product Pyridine Carboxylic Acid Purification->Final_Product Yield

Caption: Generalized workflow for the synthesis of pyridine carboxylic acid derivatives.

Prolyl-4-Hydroxylase (P4H) Inhibition Assay

A common method to determine the inhibitory potential of compounds against P4H is a competitive enzyme assay.

Principle: The assay measures the activity of P4H by detecting a product of the enzymatic reaction, such as the hydroxylation of a peptide substrate or the production of succinate.[2][10] The inhibitory effect of a test compound is determined by its ability to reduce the rate of product formation in a concentration-dependent manner.

Materials:

  • Recombinant human P4H enzyme

  • Peptide substrate (e.g., a collagen-like peptide)

  • Cofactors: 2-oxoglutarate (α-KG), FeSO₄, Ascorbate

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., HEPES or Tris-based buffer)

  • Detection reagents (specific to the chosen assay format, e.g., luminescence- or fluorescence-based)

Procedure (General):

  • Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.

  • Enzyme Reaction: In a suitable microplate, combine the P4H enzyme, assay buffer, and the diluted test compounds. Allow for a pre-incubation period.

  • Initiation: Start the enzymatic reaction by adding the peptide substrate and cofactors.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: Stop the reaction and add the detection reagents to quantify the amount of product formed.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

dot

Enzyme_Mix P4H Enzyme + Buffer Reaction_Incubation Incubate at 37°C Enzyme_Mix->Reaction_Incubation Inhibitor_Mix Test Compound (Serial Dilutions) Inhibitor_Mix->Reaction_Incubation Substrate_Mix Peptide Substrate + Cofactors Substrate_Mix->Reaction_Incubation Initiate Reaction Detection Add Detection Reagents Reaction_Incubation->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Data_Analysis Calculate % Inhibition & IC50 Measurement->Data_Analysis

Caption: Experimental workflow for a P4H enzyme inhibition assay.

Structure-Activity Relationship (SAR) and Signaling Pathway

The inhibitory activity of pyridine carboxylic acids against P4H is closely linked to their structural features. The pyridine nitrogen and the carboxylic acid group at the 2-position are crucial for chelating the Fe(II) ion in the enzyme's active site, thereby competing with the natural co-substrate, 2-oxoglutarate.

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cluster_pathway Mechanism of P4H Inhibition P4H_Active_Site P4H Active Site (with Fe(II)) Binding Competitive Binding P4H_Active_Site->Binding 2OG 2-Oxoglutarate (Co-substrate) 2OG->P4H_Active_Site Binds to Inhibitor Pyridine Carboxylic Acid (e.g., 5-(4-F-Ph)-Py-2-COOH) Inhibitor->P4H_Active_Site Binds to Inhibition Enzyme Inhibition Binding->Inhibition

Caption: Competitive inhibition of P4H by pyridine carboxylic acid derivatives.

The substituent at the 5-position of the pyridine ring can significantly modulate the inhibitory potency. While direct data for the 5-(4-fluorophenyl) group is pending, studies on other 5-substituted derivatives suggest that both electronic and steric factors play a role in the interaction with the enzyme. The fluorophenyl group, with its electron-withdrawing nature and steric bulk, is expected to influence the binding affinity.

Conclusion

This compound represents an interesting scaffold for the development of enzyme inhibitors. While its direct inhibitory activity against P4H requires further experimental validation, a comparative analysis with potent inhibitors like Pyridine-2,5-dicarboxylic acid and 2,2'-Bipyridine-5,5'-dicarboxylic acid provides a valuable framework for its evaluation. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and to further explore the therapeutic potential of this and related pyridine carboxylic acid derivatives. Future research should focus on determining the IC₅₀ of this compound against P4H to enable a direct quantitative comparison and to further elucidate the structure-activity relationships of this important class of compounds.

References

In Vitro Efficacy of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of derivatives of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid and structurally related compounds. The data presented is compiled from various studies to offer insights into their potential as therapeutic agents, particularly in the context of anticancer and antimicrobial applications.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of selected this compound derivatives and related structures. Direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound ID/NameDerivative TypeTarget/AssayCell Line/OrganismActivity MetricValue (µM)
Compound 1 Pyrazolo[1,5-a]pyrimidine-3-carboxamideCytotoxicity (MTT Assay)BGC-823 (Gastric Cancer)IC5015.3
HepG-2 (Liver Cancer)IC5021.7
Ro 41-4439 Phenyl-pyridine-2-carboxylic acid derivativeAntiproliferativeVarious human cancerIC50Low micromolar
Compound 3g 7-(3,4-Dimethoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-oneAntimicrobial (MIC)Pseudomonas aeruginosaMIC0.21
Escherichia coliMIC0.21
Pyridine-2,4-dicarboxylic acid derivatives 3-(2-fluorophenyl amino) derivativeEnzyme Inhibition-IC501.1
3-(2-aminophenylamino) derivativeEnzyme Inhibition-IC500.6
3-(4-methoxybenzylamino) derivativeEnzyme Inhibition-IC500.3

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures and may have been adapted by the specific studies cited.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., BGC-823, HepG-2) are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in a suitable culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included. The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Pseudomonas aeruginosa, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum but no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential mechanism of action for this compound derivatives in cancer cells. Based on general findings for related compounds, these derivatives may induce cell cycle arrest and apoptosis.[1]

G cluster_0 Hypothetical Anticancer Mechanism Derivative Derivative Target_Protein Cellular Target (e.g., Kinase, Enzyme) Derivative->Target_Protein Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Signaling_Cascade->Cell_Cycle_Proteins Regulation Apoptosis_Proteins Apoptotic Proteins (e.g., Caspases, Bcl-2 family) Signaling_Cascade->Apoptosis_Proteins Regulation Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Inhibition_of_Proliferation Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Apoptosis->Inhibition_of_Proliferation

Caption: Hypothetical signaling pathway for anticancer activity.

Experimental Workflow for In Vitro Anticancer Screening

The diagram below outlines the general workflow for the in vitro screening of novel compounds for anticancer activity.

G cluster_workflow Experimental Workflow Start Start Compound_Synthesis Synthesis of 5-(4-Fluorophenyl)pyridine- 2-carboxylic acid derivatives Start->Compound_Synthesis MTT_Assay MTT Assay for Cell Viability Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis Hit_Identification Potent Compounds Identified? Data_Analysis->Hit_Identification Further_Studies Mechanism of Action Studies Hit_Identification->Further_Studies Yes End End Hit_Identification->End No Further_Studies->End

Caption: General workflow for in vitro anticancer screening.

References

comparative analysis of synthetic routes to 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 5-(4-fluorophenyl)pyridine-2-carboxylic acid, a key intermediate in pharmaceutical research. The document outlines and contrasts three major synthetic strategies: Suzuki-Miyaura cross-coupling, Negishi cross-coupling, and direct C-H arylation. Each route is presented with a representative experimental protocol, a summary of quantitative data, and a visual workflow to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Parameter Suzuki-Miyaura Coupling Negishi Coupling Direct C-H Arylation
Starting Materials 5-halopyridine-2-carboxylate, (4-fluorophenyl)boronic acid5-halopyridine-2-carboxylate, (4-fluorophenyl)zinc halidePyridine-2-carboxylic acid, 4-fluorohalobenzene
Catalyst Palladium(0) or Palladium(II) complexesPalladium(0) or Nickel complexesPalladium(II) complexes
Key Reagents Base (e.g., K₂CO₃, Cs₂CO₃)Stoichiometric organozinc reagentOxidant, directing group may be required
Typical Yields Good to excellent (often >80%)Good to excellent (often >70%)Moderate to good (can be variable)
Functional Group Tolerance Generally broadBroad, but organozinc reagents can be sensitiveCan be sensitive to reaction conditions
Reaction Conditions Mild to moderate heatingRoom temperature to moderate heatingOften requires higher temperatures and specific directing groups
Advantages Commercially available and stable boronic acids, robust and well-establishedHigh reactivity of organozinc reagents, can be effective for less reactive halidesAtom-economical, avoids pre-functionalization of the pyridine ring
Disadvantages Potential for boronic acid homo-couplingMoisture and air-sensitive organozinc reagentsRegioselectivity can be a challenge, may require specific directing groups

Synthetic Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. This route involves the palladium-catalyzed reaction of a 5-halopyridine-2-carboxylate derivative with (4-fluorophenyl)boronic acid in the presence of a base. The reaction is known for its high functional group tolerance and the use of stable and commercially available boronic acids.

Experimental Protocol

A mixture of methyl 5-bromopicolinate (1.0 equiv), (4-fluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) is suspended in a 4:1 mixture of dioxane and water. The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is then added, and the reaction mixture is heated to 80-90 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude methyl 5-(4-fluorophenyl)picolinate is then hydrolyzed using aqueous lithium hydroxide in a mixture of tetrahydrofuran and water at room temperature to yield this compound after acidic workup. Purification is typically achieved by crystallization or column chromatography.

Suzuki_Miyaura_Coupling cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis Methyl_5-bromopicolinate Methyl 5-bromopicolinate Pd_catalyst_base Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-90°C Methyl_5-bromopicolinate->Pd_catalyst_base 4-Fluorophenylboronic_acid (4-Fluorophenyl)boronic acid 4-Fluorophenylboronic_acid->Pd_catalyst_base Methyl_5-(4-fluorophenyl)picolinate Methyl 5-(4-fluorophenyl)picolinate Pd_catalyst_base->Methyl_5-(4-fluorophenyl)picolinate Hydrolysis LiOH, THF/H₂O Then H₃O⁺ Methyl_5-(4-fluorophenyl)picolinate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Suzuki-Miyaura Coupling Workflow

Synthetic Route 2: Negishi Cross-Coupling

The Negishi coupling offers another powerful method for C-C bond formation, utilizing an organozinc reagent.[1] This route involves the reaction of a 5-halopyridine-2-carboxylate with a pre-formed or in situ generated (4-fluorophenyl)zinc halide, catalyzed by a palladium or nickel complex.[2] Organozinc reagents are generally more reactive than their boronic acid counterparts, which can be advantageous for less reactive coupling partners.[1]

Experimental Protocol

To a solution of 4-fluoro-1-iodobenzene (1.1 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere is added n-butyllithium (1.05 equiv) at -78 °C. After stirring for 30 minutes, a solution of zinc chloride (1.1 equiv) in THF is added, and the mixture is allowed to warm to room temperature to form the (4-fluorophenyl)zinc chloride reagent. In a separate flask, methyl 5-bromopicolinate (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) are dissolved in anhydrous THF. The freshly prepared organozinc reagent is then transferred to this solution via cannula. The reaction mixture is stirred at room temperature or gently heated to 50 °C for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ester is then hydrolyzed under standard basic conditions, as described for the Suzuki-Miyaura route, to afford the final product.

Negishi_Coupling cluster_0 Step 1: Organozinc Formation cluster_1 Step 2: Negishi Coupling cluster_2 Step 3: Hydrolysis 4-Fluoroiodobenzene 4-Fluoroiodobenzene nBuLi_ZnCl2 1. n-BuLi, THF, -78°C 2. ZnCl₂, THF 4-Fluoroiodobenzene->nBuLi_ZnCl2 Organozinc_reagent (4-Fluorophenyl)zinc chloride nBuLi_ZnCl2->Organozinc_reagent Pd_catalyst Pd(PPh₃)₄ THF, 25-50°C Organozinc_reagent->Pd_catalyst Methyl_5-bromopicolinate Methyl 5-bromopicolinate Methyl_5-bromopicolinate->Pd_catalyst Methyl_5-(4-fluorophenyl)picolinate Methyl 5-(4-fluorophenyl)picolinate Pd_catalyst->Methyl_5-(4-fluorophenyl)picolinate Hydrolysis LiOH, THF/H₂O Then H₃O⁺ Methyl_5-(4-fluorophenyl)picolinate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Negishi Coupling Workflow

Synthetic Route 3: Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical approach, avoiding the need for pre-functionalization of one of the coupling partners. In this route, the C-H bond at the 5-position of the pyridine-2-carboxylic acid is directly coupled with a 4-fluorophenyl halide. This method often requires a palladium catalyst and can be promoted by a directing group to ensure regioselectivity. The carboxylic acid group itself can sometimes serve as a directing group.[3]

Experimental Protocol

A mixture of pyridine-2-carboxylic acid (1.0 equiv), 4-bromo-1-fluorobenzene (1.5 equiv), potassium carbonate (2.5 equiv), and a palladium catalyst such as palladium(II) acetate (0.1 equiv) with a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.2 equiv) is placed in a sealed tube. A high-boiling point solvent such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) is added. The vessel is flushed with argon, sealed, and heated to a high temperature (typically 120-150 °C) for 24-48 hours. After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization yields the desired this compound. Regioselectivity can be a challenge in this route, and the formation of other isomers may occur.[3]

CH_Arylation Pyridine-2-carboxylic_acid Pyridine-2-carboxylic acid Pd_catalyst_base Pd(OAc)₂, Ligand, K₂CO₃ DMA, 120-150°C Pyridine-2-carboxylic_acid->Pd_catalyst_base 4-Fluorobromobenzene 4-Fluorobromobenzene 4-Fluorobromobenzene->Pd_catalyst_base Final_Product This compound Pd_catalyst_base->Final_Product

Direct C-H Arylation Workflow

References

Benchmarking 5-(4-Fluorophenyl)pyridine-2-carboxylic acid Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a framework for benchmarking the performance of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid against established inhibitors. Due to a lack of specific publicly available data on the inhibitory activity of this compound, this document will use a well-characterized class of inhibitors—PARP1 inhibitors—as a surrogate to demonstrate the required comparative methodology. The data presented herein for Olaparib and Talazoparib are based on published findings and are intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Illustrative Example: Benchmarking Against PARP1 Inhibitors

Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand DNA breaks (SSBs).[2] Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This principle is known as synthetic lethality.

This section compares a hypothetical test compound, "Compound FPC" (representing this compound), against two well-established, FDA-approved PARP1 inhibitors: Olaparib and Talazoparib.

Data Presentation: In Vitro Inhibitory Activity

The primary metric for comparing inhibitor potency is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. The data below is collated from various sources and represents typical values observed in enzymatic assays.

Table 1: Comparison of IC50 Values Against PARP1 and PARP2

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs PARP2)
Compound FPC 15.0250.016.7-fold
Olaparib 1 - 19[3]1 - 251[3]Varies
Talazoparib ~0.6~0.2[4]~0.3-fold (less selective)

Note: Data for "Compound FPC" is hypothetical and for illustrative purposes only. IC50 values for known inhibitors can vary based on experimental conditions.

Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental protocols. Below is a representative methodology for determining the IC50 of an inhibitor against PARP1 in an in vitro setting.

Protocol: PARP1 Chemiluminescent Enzymatic Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[5]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated (nicked) DNA

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2)[6]

  • Test inhibitors (dissolved in DMSO)

  • Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP)

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitors (e.g., Compound FPC, Olaparib) and a DMSO vehicle control.[5]

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer.

  • Add 2.5 µL of the appropriate inhibitor dilution or DMSO control to the designated wells.[5]

  • Enzyme and Substrate Addition: Prepare a master mix containing the PARP1 enzyme, activated DNA, and biotinylated NAD+. Add this mix to all wells except the "blank" (no enzyme) controls.[5]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.[5]

  • Detection:

    • Wash the plate three times with a wash buffer (e.g., PBST).

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[5]

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Mandatory Visualizations

Signaling Pathway Diagram

The diagram below illustrates the central role of PARP1 in the DNA single-strand break repair (SSBR) pathway.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Chain (PARylation) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 Scaffold Protein PAR->XRCC1 recruits Repair_Complex DNA Repair Complex (Ligase III, Polβ, etc.) XRCC1->Repair_Complex recruits DNA_Repair DNA Repair Complete Repair_Complex->DNA_Repair ligates break Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibitor->PARP1 binds & blocks

Caption: Role of PARP1 in DNA single-strand break repair and point of inhibition.

Experimental Workflow Diagram

The following diagram outlines the workflow for screening and evaluating potential inhibitors using an in vitro enzymatic assay.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow A Compound Preparation (Serial Dilutions) C Add Inhibitors & NAD+ Initiate Reaction A->C B Assay Plate Setup (Enzyme, DNA, Buffer) B->C D Incubation (1 Hour at RT) C->D E Detection Step (Add Streptavidin-HRP & Substrate) D->E F Luminescence Reading (Plate Reader) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for an in vitro PARP1 inhibitor enzymatic assay.

References

spectroscopic comparison of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic acid and Its Precursors

This guide provides a detailed spectroscopic comparison of this compound and its key precursors. The synthetic route highlighted involves a Suzuki coupling reaction between Methyl 5-bromopyridine-2-carboxylate and 4-Fluorophenylboronic acid , followed by the hydrolysis of the resulting methyl ester intermediate.

Synthetic Pathway

The logical workflow for the synthesis is outlined below.

synthesis_pathway precursor1 Methyl 5-bromopyridine-2-carboxylate suzuki_cond Suzuki Coupling (Pd catalyst, Base) precursor1->suzuki_cond precursor2 4-Fluorophenylboronic acid precursor2->suzuki_cond intermediate Methyl 5-(4-fluorophenyl)pyridine-2-carboxylate hydrolysis_cond Hydrolysis (e.g., LiOH, H₂O/THF) intermediate->hydrolysis_cond final_product This compound suzuki_cond->intermediate hydrolysis_cond->final_product

Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the precursors. Expected data for the final product is provided for analytical guidance.

Table 1: ¹H-NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm), Multiplicity, and Assignment
Methyl 5-bromopyridine-2-carboxylate DMSO-d₆δ 8.73 (d, J=2.4 Hz, 1H, H-6), δ 8.35 (dd, J=8.5, 2.4 Hz, 1H, H-4), δ 8.05 (d, J=8.5 Hz, 1H, H-3), δ 3.89 (s, 3H, -OCH₃)
4-Fluorophenylboronic acid DMSO-d₆δ 8.16 (s, 2H, -B(OH)₂), δ 7.89 (dd, J=8.7, 5.5 Hz, 2H, Ar-H ortho to B), δ 7.18 (t, J=8.9 Hz, 2H, Ar-H ortho to F)
This compound (Expected)DMSO-d₆~13.5 (br s, 1H, -COOH), ~9.1 (d, 1H, H-6), ~8.4 (dd, 1H, H-4), ~8.2 (d, 1H, H-3), ~7.9 (dd, 2H, Ar-H ortho to Py), ~7.4 (t, 2H, Ar-H ortho to F)
Table 2: ¹³C-NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm) and Assignment
Methyl 5-bromopyridine-2-carboxylate CDCl₃δ 164.5 (C=O), 152.4 (C-6), 147.2 (C-2), 141.9 (C-4), 125.1 (C-3), 122.0 (C-5), 53.2 (-OCH₃)
4-Fluorophenylboronic acid Acetone-d₆δ 165.2 (d, ¹JCF=247 Hz, C-F), δ 137.9 (d, ³JCF=8 Hz, C-H ortho to B), δ 131.8 (C-B), δ 115.7 (d, ²JCF=21 Hz, C-H ortho to F)
This compound (Expected)DMSO-d₆~165-170 (COOH), ~163 (d, ¹JCF≈250 Hz, C-F), ~152 (C-6), ~148 (C-2), ~140 (C-4), ~135 (C-Ar), ~130 (d, C-Ar), ~122 (C-3), ~120 (C-5), ~116 (d, ²JCF≈22 Hz, C-Ar)
Table 3: FT-IR and Mass Spectrometry Data
CompoundFT-IR Key Absorptions (cm⁻¹)Mass Spec (EI) m/z (M⁺)
Methyl 5-bromopyridine-2-carboxylate ~1730 (C=O stretch), ~1560, 1430 (Aromatic C=C stretch), ~1250 (C-O stretch)215/217
4-Fluorophenylboronic acid ~3300 (br, O-H stretch), ~1600, 1500 (Aromatic C=C stretch), ~1350 (B-O stretch), ~1100 (C-F stretch)140
This compound (Expected)~3300-2500 (very broad, O-H stretch), ~1710 (C=O stretch), ~1600, 1510 (Aromatic C=C stretch), ~1230 (C-O stretch), ~1100 (C-F stretch)217

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecules.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Data Acquisition: The solution was transferred to a 5 mm NMR tube. The spectrometer was tuned and shimmed to optimize magnetic field homogeneity. Standard pulse programs were used to acquire ¹H and ¹³C{¹H} spectra.

    • Data Processing: The resulting Free Induction Decay (FID) was processed with an appropriate line broadening factor, followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak or tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecules.

  • Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

    • Data Acquisition: The anvil was lowered to ensure good contact between the sample and the crystal. A background spectrum of the empty ATR crystal was recorded and automatically subtracted from the sample spectrum. Spectra were typically collected over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecules.

  • Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

  • Procedure:

    • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) was introduced into the instrument, or the solid was analyzed using a direct insertion probe.

    • Ionization: The sample was ionized using a standard electron energy of 70 eV.

    • Data Acquisition: The mass analyzer scanned a typical mass-to-charge (m/z) range (e.g., 50–500 amu) to detect the molecular ion and its fragment ions.

Synthesis Protocols
  • Step 1: Suzuki Coupling (General Procedure)

    • To a reaction vessel, add Methyl 5-bromopyridine-2-carboxylate (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

    • Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until TLC or LC-MS analysis indicates the consumption of the starting material.

    • After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography to yield Methyl 5-(4-fluorophenyl)pyridine-2-carboxylate.

  • Step 2: Hydrolysis (General Procedure)

    • Dissolve the methyl ester intermediate in a suitable solvent mixture, such as THF/water or methanol/water.

    • Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide, ~3.0 eq).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

    • Acidify the reaction mixture with an acid (e.g., 1M HCl) to a pH of ~4-5 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry under vacuum to obtain this compound.

In Vivo Validation of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The current body of research provides insights into the broader class of pyridine carboxylic acid derivatives, suggesting potential therapeutic avenues. For instance, various derivatives have been investigated for their utility as anticancer agents, antimycobacterials, and inhibitors of specific cellular transporters. However, it is crucial to note that small changes in chemical structure can lead to significant differences in biological activity, pharmacokinetics, and toxicity. Therefore, extrapolating the effects of related compounds to 5-(4-Fluorophenyl)pyridine-2-carboxylic acid would be scientifically unsound.

One study investigating the metabolism of several fluorophenyl-substituted pyridine carboxylic acids by the fungus Cunninghamella elegans and rat liver microsomes included positional isomers of the compound , such as 5-(4-fluorophenyl)pyridine-3-carboxylic acid. The findings indicated that the fluorophenyl pyridine carboxylic acids were not biotransformed by rat liver microsomes, suggesting potential metabolic stability. However, this study did not investigate the specific biological effects or efficacy of these compounds in vivo.

Without dedicated in vivo studies, critical information remains unknown, including:

  • Pharmacodynamics: The mechanism of action, target engagement, and dose-response relationship in a living system.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Efficacy: The therapeutic effectiveness in relevant animal models of disease.

  • Safety and Toxicity: The potential adverse effects and safe dosage range.

The absence of specific in vivo data for this compound makes it impossible to provide a comparative analysis of its performance against other alternatives. Further preclinical research, including rigorous in vivo testing, is necessary to elucidate the biological properties and potential therapeutic applications of this specific chemical entity. Researchers and drug development professionals interested in this compound should consider initiating foundational in vivo studies to establish its pharmacological profile.

Comparative Analysis of the Cross-Reactivity Profile of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-reactivity profile of compounds structurally related to 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. Due to the limited publicly available data on this compound itself, this document focuses on a well-characterized analog, GSK256073, which shares a similar structural scaffold and is known as a potent inhibitor of Tankyrase (TNKS). This analysis aims to provide a framework for evaluating the selectivity of this class of compounds and to highlight potential off-target effects.

Introduction to Tankyrase and its Inhibition

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation. Dysregulation of TNKS activity has been implicated in the pathogenesis of several cancers, making them attractive targets for therapeutic intervention. The Wnt signaling pathway, in particular, is a key area of interest for TNKS inhibitors.

Below is a diagram illustrating the canonical Wnt signaling pathway and the role of Tankyrase.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes TNKS Tankyrase (TNKS) Axin Axin TNKS->Axin PARylates for degradation Axin->DestructionComplex Scaffold protein Experimental_Workflow Compound Test Compound (e.g., GSK256073) PrimaryAssay Primary Biochemical Assay (e.g., TNKS1/2 Inhibition) Compound->PrimaryAssay IC50 IC50 Determination PrimaryAssay->IC50 SelectivityPanel Selectivity Screening (e.g., PARP Panel) IC50->SelectivityPanel Proceed if potent CellularAssay Cell-Based Assays (e.g., Wnt Signaling Reporter) IC50->CellularAssay Confirm cellular potency DataAnalysis Data Analysis and Profile Generation IC50->DataAnalysis OffTargetHits Identification of Off-Target Hits SelectivityPanel->OffTargetHits OffTargetHits->CellularAssay Validate in cells OffTargetHits->DataAnalysis CellularAssay->DataAnalysis

structure-activity relationship (SAR) studies of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid derivatives reveals critical insights for the development of novel therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to aid researchers in the fields of medicinal chemistry and drug development.

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, infections, and inflammatory conditions.[1][2] The versatility of this scaffold lies in its structural features: the electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group provides a key interaction point, often coordinating with metal ions in enzyme active sites.[1][2] The ease of substitution on the pyridine ring allows for fine-tuning of the molecule's pharmacological properties.[1][2] This guide focuses on derivatives of this compound, exploring how modifications to this core structure impact biological activity.

Structure-Activity Relationship (SAR) Analysis

A key aspect of drug discovery is understanding how chemical structure relates to biological activity. For derivatives of this compound, SAR studies have begun to elucidate the impact of various substituents on their therapeutic potential. The introduction of a para-fluorophenyl group at the 5-position of the pyridine ring has been shown to be a favorable modification in some contexts. For instance, in a series of pyridine-2,5-dicarboxylates, the presence of a para-fluorophenyl group at the C3-position (analogous to the 5-position in the core structure of interest) enhanced the trypanocidal activity of the compounds compared to their unsubstituted phenyl analogs.

To illustrate the logical flow of a typical SAR study, the following diagram outlines the general workflow from compound synthesis to activity evaluation.

SAR_Workflow General SAR Study Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis Start Lead Compound This compound Modification Chemical Modification (e.g., esterification, amidation) Start->Modification Purification Purification & Characterization Modification->Purification Assay Biological Assay (e.g., enzyme inhibition, antiparasitic) Purification->Assay Data Data Collection (e.g., IC50 values) Assay->Data SAR_Analysis SAR Analysis Data->SAR_Analysis New_Leads Identification of New Lead Compounds SAR_Analysis->New_Leads New_Leads->Modification Optimization Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

Comparative Biological Activity Data

The following table summarizes the in vitro activity of a series of pyridine-2,5-dicarboxylate esters, where the key variable is the substituent at the 5-position of the pyridine ring and the aryl group at the 3-position. This data is extracted from a study evaluating their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. The comparison highlights the impact of the 4-fluorophenyl group.

Compound IDR (Substituent at C5)Ar (Aryl group at C3)IC50 (µM) vs. T. cruzi NINOAIC50 (µM) vs. T. cruzi A1
3a -COOEtPhenylModerately Active-
4a -COOBnPhenyl42.44-
5a -COOCH2-Ph-4-MePhenyl56.58-
8c -COOCH2-Ph-4-OMe4-FluorophenylHighly Active-
9c -COOCH2-Ph-3,4-diOMe4-Fluorophenyl26.2Highly Active
10c -COOCH2-Ph-3,4,5-triOMe4-FluorophenylHighly Active-
11c -COOCH2-(2-naphthyl)4-FluorophenylHighly Active-
12c -COOCH2-Adamantyl4-FluorophenylHighly Active-

Activity classification: Highly active (IC50 < 40 µM), Moderately active (IC50 41 to 100 µM). Data adapted from a study on pyridine-2,5-dicarboxylates.

The data suggests that the presence of the 4-fluorophenyl group at the C3 position generally leads to enhanced trypanocidal activity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of pyridine carboxylic acid derivatives.

General Synthesis of Pyridine-2,5-dicarboxylates

A common method for the synthesis of these derivatives is the inverse electron demand Diels-Alder (IEDDA) reaction.

Synthesis_Workflow Synthesis of Pyridine-2,5-dicarboxylates reagents β-keto-ester (dienophile) + 1,2,3-triazine-1-oxide (diene) reaction Inverse Electron Demand Diels-Alder (IEDDA) Reaction reagents->reaction product Pyridine-2,5-dicarboxylate Ester reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Synthetic pathway for pyridine-2,5-dicarboxylates via IEDDA reaction.

Procedure:

  • A mixture of the appropriate β-keto-ester (dienophile) and 1,2,3-triazine-1-oxide (diene) is prepared.

  • The reaction is typically carried out in a suitable solvent and may require heating.

  • The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and purified, often using column chromatography.

  • The structure of the final compound is confirmed by spectroscopic methods like NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antiparasitic Activity Assay (Trypanosoma cruzi)

Principle: The metabolic activity of the parasites is used as an indicator of their viability. A reduction in metabolic activity in the presence of the test compound indicates antiparasitic effects. The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method for this purpose.

Protocol:

  • T. cruzi epimastigotes are cultured in a suitable medium at a density of 1 x 10⁶ cells/well in a 96-well microplate.

  • The test compounds are dissolved in DMSO and added to the wells at various concentrations.

  • The plates are incubated for 48 hours at 28 °C.

  • A negative control (DMSO) and a positive control (e.g., Nifurtimox or Benznidazole) are included.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3 hours.

  • The metabolic activity of the cells is determined by measuring the absorbance at a specific wavelength using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated using probit analysis from the dose-response curves.

Alternative and Comparative Compounds

While this guide focuses on this compound derivatives, it is important to consider other related structures that have shown significant biological activity. For example, 5-amide substituted pyridine-2-carboxylic acids have been identified as inhibitors of prolyl 4-hydroxylase. Although these compounds were not active in a cell-based model, they demonstrated in vitro enzyme inhibition, suggesting that modifications at the 5-position can lead to potent bioactivity against different targets.

Furthermore, the broader class of pyridine carboxylic acid isomers, including picolinic acid, nicotinic acid, and isonicotinic acid, has yielded a multitude of drugs.[3][4][5] These isomers and their derivatives have been developed as inhibitors for a wide array of enzymes, including urease, synthase, tyrosinase, and various kinases.[3][4][5] Researchers should consider these alternative scaffolds when designing new therapeutic agents, as they provide a rich source of chemical diversity and proven pharmacological relevance.

References

Safety Operating Guide

Proper Disposal of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a compound frequently utilized in pharmaceutical research. Adherence to these procedures will minimize risks and ensure that waste is managed in a safe and responsible manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as Acutely Toxic (Oral, Category 4) , with the hazard statement H302: Harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential PPE includes:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A fully buttoned laboratory coat

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing essential information for handling and disposal.

PropertyValueSource
Molecular Formula C₁₂H₈FNO₂Sigma-Aldrich
Molecular Weight 217.20 g/mol Sigma-Aldrich
Physical State SolidSigma-Aldrich
Boiling Point 394.9 ± 32.0 °C (Predicted)ChemicalBook
Density 1.318 ± 0.06 g/cm³ (Predicted)ChemicalBook
GHS Hazard Code H302 (Harmful if swallowed)Sigma-Aldrich
Storage Temperature 2-8°CChemicalBook

Disposal Protocol: Neutralization of Acidic Waste

The primary disposal strategy for this compound involves its classification as a halogenated organic acid. As such, it should be segregated from non-halogenated waste streams.[3] For small quantities typically found in a research setting, a neutralization procedure is recommended to reduce its corrosivity before collection by a certified hazardous waste disposal service.

This protocol is intended for the neutralization of small quantities of this compound waste solutions.

Materials Required:
  • Waste solution of this compound

  • 1 M Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container for halogenated organic waste

  • Stir plate and stir bar

  • Ice bath

Step-by-Step Neutralization Procedure:
  • Preparation: In a chemical fume hood, place the beaker containing the acidic waste solution on a stir plate and add a stir bar. Place the beaker in an ice bath to dissipate any heat generated during neutralization.

  • Dilution: If the waste is concentrated, slowly dilute it with water to a more manageable concentration. This will help to control the rate of the neutralization reaction.

  • Neutralization: While stirring the solution, slowly add a 1 M solution of sodium hydroxide or sodium bicarbonate dropwise.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter.

  • Endpoint: Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.[4]

  • Final Disposal: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[3]

  • Consult Local Regulations: Always consult your institution's specific safety protocols and local environmental regulations for the final disposal of the collected hazardous waste.[2] The neutralized solution must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, cleaning materials, etc.) as hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process, from initial assessment to final waste collection.

Caption: Decision workflow for the proper disposal of this compound.

NeutralizationWorkflow cluster_prep Preparation cluster_neutralize Neutralization cluster_collection Waste Collection Start Start: Acidic Waste Solution PlaceInHood Place in Chemical Fume Hood Start->PlaceInHood IceBath Place Beaker in Ice Bath PlaceInHood->IceBath AddBase Slowly Add Base (e.g., NaOH) IceBath->AddBase MonitorpH Monitor pH AddBase->MonitorpH CheckpH Is pH between 6 and 8? MonitorpH->CheckpH CheckpH->AddBase No TransferWaste Transfer to Halogenated Waste Container CheckpH->TransferWaste Yes End Ready for Pickup TransferWaste->End

Caption: Step-by-step workflow for the neutralization of this compound waste.

References

Essential Safety and Operational Guide for Handling 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. The following procedural guidance is designed to minimize risk and ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazard is that the compound is harmful if swallowed (H302).[1] Based on similar pyridine carboxylic acid compounds, it may also cause serious eye damage, skin irritation, and respiratory irritation.[2][3] Therefore, a stringent PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Regularly inspect gloves for any signs of degradation or puncture before and during use.
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Proper handling is critical to prevent exposure. This workflow should be followed meticulously.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a calibrated fume hood is operational.

    • Confirm that an emergency eyewash station and safety shower are accessible.

    • Don all required PPE as specified in Table 1.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to minimize inhalation of any dust particles.

    • Use a spatula for transferring the solid material.

    • Close the container tightly immediately after use.

  • Dissolution :

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • If the process is exothermic, prepare an ice bath to control the temperature.

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin with soap and water.

Caption: Figure 1: Step-by-step workflow for the safe handling of the compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Plan

IncidentImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Minor Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable solvent.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Storage :

    • Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal :

    • Dispose of the hazardous waste through your institution's approved chemical waste disposal program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal_Plan Figure 2: Disposal Plan for this compound Collect Collect Waste in Labeled, Sealed Containers Store Store in Designated Secure Area Collect->Store Dispose Dispose via Approved Hazardous Waste Program Store->Dispose

Caption: Figure 2: Logical flow for the proper disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.